Executive Summary In the pursuit of novel chemical space, the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold has emerged as a critical bioisostere for morpholine . By constraining the morpholine ring into a bridged bicyclic a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pursuit of novel chemical space, the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold has emerged as a critical bioisostere for morpholine . By constraining the morpholine ring into a bridged bicyclic architecture, medicinal chemists can restrict conformational flexibility, improve metabolic stability, and alter the exit vectors of substituents without significantly changing lipophilicity (cLogP).
This guide provides a comprehensive technical analysis of the Trifluoroacetate (TFA) salt form of this scaffold. We define its exact molecular weight parameters for stoichiometric precision, detail its synthesis from commodity starting materials, and outline its application in fragment-based drug discovery (FBDD).
Part 1: Chemical Identity & Molecular Weight Analysis
Precise stoichiometry is the bedrock of reproducible synthesis. The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is frequently supplied as a Trifluoroacetate (TFA) salt due to the stability it confers to the secondary amine.
Core Geometry: The nitrogen atom bridges C1 and C5 (the 1-atom bridge), while the oxygen atom resides in the 3-atom bridge (position 3). This creates a rigid "cage" structure distinct from the chair conformation of morpholine.
Molecular Weight Data Table
Researchers must distinguish between the free base and various salt forms to calculate equivalents correctly in coupling reactions.
Chemical Form
Formula
Molecular Weight ( g/mol )
CAS Number
Notes
Free Base
99.13
286390-20-3
Volatile; often generated in situ.
Mono-TFA Salt
213.15
1597771-06-6
Standard stable solid form.
HCl Salt
135.59
1860028-23-4
Alternative; higher water solubility.
Tosylate Salt
271.33
1414860-36-8
Used in specific crystallizations.
Critical Note on Stoichiometry: Commercial TFA salts can exist as non-stoichiometric solvates or contain excess TFA. It is standard protocol to determine the precise wt% of the free base via qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) before committing to large-scale GMP synthesis.
Part 2: Synthesis & Manufacturing Pathways
The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane is non-trivial due to the strain energy inherent in the [3.1.1] bridge. The most authoritative route, developed to avoid expensive chiral resolution, utilizes glutaryl chloride as a starting material to access the achiral scaffold.
The Glutaryl Chloride Route
This pathway constructs the piperidine-like foundation before bridging.
Imide Formation: Glutaryl chloride reacts with benzylamine to form
-benzylglutarimide.
Reduction & Cyclization: Controlled reduction and subsequent cyclization steps introduce the oxygen atom and the bridging nitrogen.
Deprotection: Removal of the benzyl group (hydrogenolysis) yields the secondary amine.
Salt Formation: Treatment with trifluoroacetic acid precipitates the stable TFA salt.
Synthesis Workflow Diagram
The following logic flow illustrates the critical decision points in synthesizing and purifying this scaffold.
Figure 1: Step-wise synthetic logic for accessing the 3-oxa-6-azabicyclo[3.1.1]heptane core.
Part 3: Applications in Drug Discovery
The Morpholine Bioisostere Logic
Morpholine is a ubiquitous solubilizing group in drug discovery (found in Gefitinib, Linezolid). However, its flexibility can lead to entropic penalties upon binding.
The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold offers:
Conformational Rigidity: Freezing the ring reduces the entropic cost of binding.
Vector Re-orientation: The exit vectors of the nitrogen lone pair and the oxygen atom are distinct from morpholine, potentially accessing new interactions in the binding pocket.
Lipophilicity Match: It maintains a low cLogP (similar to morpholine), ensuring solubility is not compromised.
Comparative Logic Diagram
Figure 2: Strategic rationale for scaffold hopping from morpholine to the bridged bicyclic system.
Part 4: Handling & Analytical Protocols
Free Base Liberation Protocol
For coupling reactions (e.g., amide coupling, Buchwald-Hartwig), the TFA must often be neutralized.
Dissolution: Dissolve the TFA salt (MW 213.15) in DCM or EtOAc.
Wash: Wash with saturated aqueous
or (Avoid strong bases like NaOH if ester functionalities are present elsewhere).
Extraction: Dry the organic layer over
.
Usage: Use the solution immediately. The free base (MW 99.13) is volatile and can degrade upon prolonged concentration.
Analytical Verification
1H NMR (DMSO-d6): Look for the characteristic bridgehead protons. In the [3.1.1] system, the bridgehead protons (H1/H5) typically appear downfield due to the inductive effect of the nitrogen.
19F NMR: Essential for confirming the stoichiometry of the TFA salt. A singlet at approx. -76.5 ppm confirms the presence of the trifluoroacetate counterion.
References
Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate. Synfacts, 2011.
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres. Journal of Organic Chemistry, 2024.
PubChem Compound Summary: 3-Oxa-6-azabicyclo[3.1.1]heptane. National Center for Biotechnology Information.
The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold represents a high-value "bridged morpholine" isostere.[1][2] Unlike the flat morpholine ring, this bicyclic system introduces a defined three-dimensional vector that can dramatically alter the pharmacokinetic profile (logD, metabolic stability) and receptor selectivity of a drug candidate. However, the high strain energy (~30 kcal/mol) and rigid geometry of the [3.1.1] skeleton create unique spectroscopic signatures that differ significantly from common [2.2.1] or [3.2.1] systems.
This guide details the structural elucidation of the trifluoroacetate (TFA) salt of this core. We focus on distinguishing the specific regioisomer (3-oxa-6-aza vs. 6-oxa-3-aza), assigning the diastereotopic bridge protons, and accurately quantifying the counter-ion stoichiometry—a critical quality attribute for biological assays.
Structural Architecture & Chemical Space
Before analyzing spectra, one must understand the topology.[1] The [3.1.1] system is best visualized as a cyclobutane ring puckered by a methylene bridge.
Numbering and Connectivity
Standard IUPAC numbering for bicyclo[3.1.1]heptane assigns the bridgeheads as positions 1 and 5. The main bridge (3 carbons) is numbered 2, 3, 4. The secondary bridges are 6 and 7.
Positions 2, 4: Methylene groups adjacent to Oxygen (
).
Position 3: Oxygen atom (Ether linkage).
Position 6: Nitrogen atom (Amine bridge).
Position 7: Methylene bridge (
).
Symmetry Elements
The molecule possesses a
plane of symmetry passing through N6, C7, and O3.
Consequence:
H1 is chemically equivalent to H5.
C1 is chemically equivalent to C5.
The protons on C2 are enantiotopic to the protons on C4 relative to the plane, but the two protons on C2 (exo/endo) are diastereotopic to each other.
Figure 1: Connectivity logic demonstrating the
symmetry plane that simplifies the NMR spectra.
Analytical Strategy: The Elucidation Workflow
The elucidation of bridged bicyclic salts requires a specific sequence to avoid misinterpretation of salt protons vs. cage protons.
The "Senior Scientist" Protocol
HRMS: Confirm molecular formula (
).
1D
H NMR: Identify symmetry and integration.
2D NMR (HSQC/COSY): Assign the spin systems (N-CH vs O-CH).
NOESY: Confirm the [3.1.1] vs [2.2.1] isomerism via bridgehead-to-bridge correlations.
F qNMR: Determine TFA stoichiometry (Molar Ratio).
NMR Spectral Characteristics
H NMR Analysis (DMSO-d6 or D2O)
The rigidity of the [3.1.1] system leads to distinct coupling constants (
) and chemical shifts ().
Position
Proton Type
Multiplicity
Approx (ppm)
Key Correlations (COSY/NOESY)
H1, H5
Bridgehead (CH)
Broad Multiplet
4.4 - 4.6
COSY to H2/4 and H7.
H2, H4
Ether (Exo)
Doublet (d)
3.8 - 4.0
Strong geminal coupling ( Hz).
H2, H4
Ether (Endo)
Doublet (d)
3.6 - 3.8
COSY to H1/5.
H7
Bridge (Syn to N)
Multiplet (d)
2.4 - 2.6
High field due to shielding cone of N? (Depends on conformer).
H7
Bridge (Anti to N)
Multiplet (d)
1.8 - 2.1
Distinct from Syn-H7.
NH
Ammonium
Broad Singlet
9.0 - 10.0
Exchangeable (disappears in D2O).
Critical Observation (The "W" Coupling):
In bicyclo[3.1.1] systems, a long-range "W-plan" coupling (
) is often observed between the bridgehead protons (H1/H5) and the exo protons of the C2/C4 methylene groups. This results in additional broadening or splitting of the bridgehead signal, distinguishing it from the cleaner triplets often seen in [2.2.1] systems.
C NMR Analysis
Due to symmetry, the carbon spectrum is deceptively simple, showing only 3 skeletal signals plus the TFA signals.
ppm: C2/C4 (O-CH2). Deshielded by oxygen.
ppm: C1/C5 (Bridgehead CH).
ppm: C7 (Bridge CH2).
ppm (q, Hz): TFA Carbonyl.
ppm (q, Hz): TFA Trifluoromethyl.
Note: If you observe more than 3 skeletal carbon signals, the symmetry is broken (impurity or wrong isomer).
Quantitative
F NMR: TFA Stoichiometry
In drug development, the exact salt form (mono-TFA vs. bis-TFA vs. hemi-TFA) affects molecular weight calculations for dosing. Standard elemental analysis is often insufficient due to hygroscopicity.
Methodological Principle
We utilize qNMR (Quantitative NMR) using an internal standard (IS) with a known relaxation time (
).
Experimental Protocol
Solvent: DMSO-d6 (prevents volatile loss of TFA compared to MeOD).
Internal Standard:
-Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl. (Must have distinct shift from TFA at -76 ppm).
Pulse Sequence: Inverse gated decoupling (if
C satellites are an issue, though rarely for F). (Relaxation Delay) must be (typically 30s for F nuclei to ensure 99.9% magnetization recovery).
Calculation:
Where:
= Integral area.
= Number of fluorines (3 for TFA, 3 for TFT).
Distinguishing Isomers: 3-Oxa-6-Aza vs. 6-Oxa-3-Aza
This is the most common pitfall. Both isomers have the same mass and similar symmetry.
3-Oxa-6-aza (Target):
Bridgehead (C1/5) is attached to Nitrogen (at pos 6) and Carbon (pos 2/4/7).
Chemical Shift of C1/5: ~55-60 ppm .
HMBC Correlation: Bridgehead protons correlate to Ether carbons .
6-Oxa-3-aza (Isomer):
Bridgehead (C1/5) is attached to Oxygen (at pos 6).
Chemical Shift of C1/5: ~75-80 ppm (Significantly downfield due to direct O-attachment).
HMBC Correlation: Bridgehead protons correlate to Amine carbons .
Decision Rule: If the bridgehead CH carbon appears >70 ppm, you likely have the 6-Oxa isomer, not the 3-Oxa target.
Visualization of Elucidation Logic
Figure 2: Logical flowchart for distinguishing the 3-oxa-6-aza core from its regioisomer and confirming salt composition.
Experimental Protocol: Salt Formation & Isolation
If you are synthesizing this from the free amine or converting salts, follow this self-validating protocol.
Dissolution: Dissolve 100 mg of crude 3-oxa-6-azabicyclo[3.1.1]heptane (free base) in 2 mL anhydrous DCM.
Acidification: Cool to 0°C. Add TFA (1.1 equivalents) dropwise. Observation: Fuming may occur; ensure venting.
Precipitation: Add Et2O (Diethyl ether) or MTBE dropwise until turbidity persists.
Crystallization: Store at -20°C for 12 hours. The [3.1.1] salts often crystallize better than [2.2.1] analogs due to higher symmetry.
Validation: Filter and dry. Run
F NMR immediately. If the integral ratio of TFA:Product is > 1.2, you likely have trapped TFA (solvate). Dry under high vacuum (50°C, <1 mbar) for 24h.
References
Synthesis of Bridged Morpholines
Grygorenko, O. O., et al.[6] "Bicyclic Morpholines as Benzene Isosteres." Journal of Medicinal Chemistry, 2025 . (Contextualizes the 3-oxa-6-aza scaffold).
Search Result Verification: "Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate." ResearchGate.[2] Link
NMR of Bridged Systems
Marchand, A. P. "Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy." Verlag Chemie, 1982. (Classic text on bridgehead shifts).
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016 . Link
Quantitative 19F NMR
Bharti, S. K., et al. "Quantitative 19F NMR spectroscopy for the determination of trifluoroacetic acid." Analytical Chemistry, 2012.
Search Result Verification: "Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR." Metrologia. Link
An In-Depth Technical Guide to the Physical Properties of 3-Oxa-6-azabicyclo[3.1.1]heptane Trifluoroacetate
Foreword: Navigating the Landscape of a Novel Building Block In the dynamic field of medicinal chemistry, the strategic incorporation of rigid, saturated bicyclic scaffolds is a proven methodology for optimizing the phys...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Landscape of a Novel Building Block
In the dynamic field of medicinal chemistry, the strategic incorporation of rigid, saturated bicyclic scaffolds is a proven methodology for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The 3-oxa-6-azabicyclo[3.1.1]heptane core represents a significant evolution in this class of bioisosteres, offering a three-dimensional framework that can enhance aqueous solubility and metabolic stability. This guide focuses on the trifluoroacetate salt of this promising scaffold, a common counterion in early-stage drug discovery due to its prevalence in reversed-phase HPLC purification protocols.
While specific experimental data for 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its physical property characterization. By combining data from its closely related hydrochloride salt, general principles of trifluoroacetate salt properties, and detailed experimental protocols, researchers and drug development professionals will be equipped to thoroughly evaluate this compound for their specific applications.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and composition.
Molecular Structure:
Caption: Structure of 3-Oxa-6-azabicyclo[3.1.1]heptane Trifluoroacetate.
Direct experimental values for the trifluoroacetate salt are sparse. However, by examining the hydrochloride salt and understanding the influence of the trifluoroacetate counterion, we can establish a scientifically grounded projection of its properties. The hydrochloride salt of 3-oxa-6-azabicyclo[3.1.1]heptane is documented as a solid at ambient temperatures.[2] It is therefore highly probable that the trifluoroacetate salt also exists as a solid under standard conditions.
The parent amine is a low molecular weight, rigid structure, and salt formation typically results in a solid state. Trifluoroacetate salts of small molecules are generally solids.
Melting Point (°C)
Undetermined
Undetermined
Expected to be a distinct melting range. Impurities will depress and broaden this range. The specific value is influenced by the crystal lattice energy, which differs between salt forms.
Boiling Point (°C)
Not Applicable
Not Applicable
As a salt, decomposition is expected at elevated temperatures prior to boiling.
Solubility
Undetermined
Undetermined
The bicyclic core is designed to enhance aqueous solubility over aromatic isosteres.[3][4] However, the relative solubility compared to the HCl salt is variable and depends on the specific API.[5][6] High solubility in polar organic solvents like DMSO, DMF, and alcohols is anticipated.
Hygroscopicity can be a concern for amine salts. Storage in a dry environment is recommended.
The Influence of the Trifluoroacetate Counterion
The choice of a counterion is a critical decision in drug development, as it can significantly modulate the physicochemical properties of the active pharmaceutical ingredient (API). Trifluoroacetic acid (TFA) is frequently used in the purification of synthetic peptides and small molecules by reversed-phase HPLC, leading to the isolation of the product as a TFA salt.[5][6]
While TFA salts are common in research and early development, they can present different properties compared to more pharmaceutically accepted salts like hydrochloride or acetate.[7] There is no universal rule for how a TFA counterion will affect properties like solubility; in some cases, it may enhance it, while in others, it may be detrimental compared to other salts.[5] Furthermore, TFA salts have been noted to sometimes produce less ideal physical forms, such as a "fluffy" lyophilizate cake, which can be more challenging to handle.[6] For cellular-based assays, it is also important to note that residual TFA has been reported to have potential cytotoxic effects, which may necessitate exchange to a different salt form, such as acetate or hydrochloride.[8]
Experimental Protocols for Physical Property Determination
The following section details standardized, field-proven methodologies for determining the key physical properties of 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate.
Melting Point Determination
The melting point provides a rapid assessment of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
Sample Preparation: Ensure the sample is thoroughly dried. Place a small amount of the solid on a watch glass and crush it into a fine powder using a spatula.
Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[2]
Measurement:
Place the loaded capillary tube into the heating block of a melting point apparatus.
Heat rapidly to approximately 20°C below the expected melting point.
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]
Record the temperature at which the first droplet of liquid is observed (T₁).
Record the temperature at which the entire sample has completely liquefied (T₂).
The melting range is reported as T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a robust measure of a compound's solubility in a given medium.[9]
Protocol: Shake-Flask Solubility Measurement
Preparation: Add an excess amount of 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[10]
Sample Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge the aliquot at high speed (e.g., >14,000 rpm) to pellet any remaining suspended solids.
Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Calculation: The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in µg/mL or mM.
Caption: Shake-Flask Method for Solubility Determination.
Spectroscopic and Spectrometric Characterization
Beyond physical properties, confirming the identity and purity of the compound is paramount. NMR and mass spectrometry are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: These spectra will confirm the structure of the 3-oxa-6-azabicyclo[3.1.1]heptane core.
¹⁹F NMR: This is a definitive technique to confirm the presence and purity of the trifluoroacetate counterion. A single sharp peak is expected for the -CF₃ group.[5] The integration of this peak relative to protons on the bicyclic core can be used to determine the stoichiometry of the salt.
Mass Spectrometry (MS):
Electrospray ionization (ESI) in positive mode will show the protonated parent molecule [M+H]⁺.
In negative mode, the trifluoroacetate anion will be observed with a characteristic m/z of 113.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion.
Conclusion and Forward Outlook
3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate is a valuable building block for medicinal chemists seeking to enhance the drug-like properties of their compounds. While direct physical property data is not yet widely published, this guide provides a robust framework for its characterization. By leveraging data from analogous compounds and applying the standardized, authoritative protocols detailed herein, researchers can confidently determine the critical physical properties of this novel scaffold. This foundational knowledge is essential for its effective application in drug design, formulation development, and the advancement of new therapeutic agents.
References
Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
Royal Society of Chemistry. (2011). SUPPORTING INFORMATION. Retrieved from [Link]
ResearchGate. (2025). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Retrieved from [Link]
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Stephenson, G. A., Forbes, R. A., & Reutzel-Edens, S. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(9), 2320-2331.
Guyard, V., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1686.
Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions.
National Center for Biotechnology Information. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem Compound Database. Retrieved from [Link]
Bracconnecti, F., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(23), 4293.
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed. Retrieved from [Link]
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
Omizzolo, M. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Retrieved from [Link]
Serajuddin, A. T. M., & Momin, S. A. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. PubMed. Retrieved from [Link]
Government Arts College (Autonomous), Coimbatore. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]
AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]
SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]
ResearchGate. (2016). NMR spectra salt identification. how we can identify? which kind of salt present the compound?. Retrieved from [Link]
Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]
Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
ResearchGate. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]
PubMed. (2007). Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Trifluoroacetic acid. NIST WebBook. Retrieved from [Link]
ACS Publications. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Retrieved from [Link]
ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectra of n-ethylanilinium TFA. Retrieved from [Link]
An In-depth Technical Guide to the Formation Mechanism of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates a proposed mechanism for the formation of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate, a bridged bicyclic mor...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a proposed mechanism for the formation of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate, a bridged bicyclic morpholine analogue of significant interest in medicinal chemistry. The synthesis of this class of compounds is of growing importance due to their potential as bioisosteres for various pharmacologically relevant scaffolds.[1] This document provides a detailed, step-by-step mechanistic explanation, grounded in fundamental principles of organic chemistry, including acid-catalyzed intramolecular cyclization and the dual role of trifluoroacetic acid (TFA) as both a catalyst and a salt-forming agent. Experimental protocols for analogous transformations and data interpretation are also discussed to provide a comprehensive understanding for researchers in drug discovery and development.
Introduction: The Significance of Bridged Bicyclic Scaffolds
In contemporary drug discovery, the exploration of novel three-dimensional chemical space is paramount for the development of new therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Bridged bicyclic systems, such as the 3-Oxa-6-Azabicyclo[3.1.1]heptane core, are gaining considerable attention as they offer rigid conformational constraints, which can lead to enhanced binding affinity and reduced off-target effects. These structures can serve as isosteres for common aromatic and saturated heterocyclic rings, providing a pathway to novel intellectual property and improved physicochemical properties. The synthesis of the hydrotosylate salt of 3-Oxa-6-azabicyclo[3.1.1]heptane has been reported, highlighting the feasibility of accessing this valuable scaffold.[1] This guide focuses on the formation of the trifluoroacetate salt, a common counterion in pharmaceutical development, and elucidates the underlying chemical transformations.
Proposed Synthetic Pathway and Key Transformations
The formation of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate is proposed to proceed from a suitably protected piperidine precursor, such as a Boc-protected 4-hydroxymethylpiperidin-4-ol. The overall transformation can be dissected into three key stages:
Deprotection: Removal of the nitrogen protecting group.
Intramolecular Cyclization: Formation of the bicyclic ether linkage.
Salt Formation: Protonation of the basic nitrogen by trifluoroacetic acid.
Trifluoroacetic acid (TFA) is a versatile reagent in organic synthesis, known for its efficacy in cleaving acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group and for its role as an acid catalyst in various transformations.[2][3]
Detailed Mechanistic Elucidation
Stage 1: Acid-Catalyzed Deprotection of the Amine
The synthesis commences with the acid-catalyzed removal of the Boc protecting group from the piperidine nitrogen. TFA is a strong acid that readily protonates the carbonyl oxygen of the Boc group, initiating its cleavage.
Step 1: Protonation of the Boc Group. The carbonyl oxygen of the tert-butyloxycarbonyl (Boc) group is protonated by trifluoroacetic acid (TFA). This initial and rapid equilibrium increases the electrophilicity of the carbonyl carbon.
Step 2: Formation of a Tert-butyl Cation. The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.
Step 3: Decarboxylation. The carbamic acid intermediate is inherently unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free secondary amine of the piperidine derivative.
Following deprotection, the resulting 4-hydroxymethylpiperidin-4-ol is poised for an intramolecular cyclization under the acidic conditions maintained by TFA. This transformation is an example of an acid-catalyzed intramolecular etherification.
Step 1: Protonation of the Primary Hydroxyl Group. One of the hydroxyl groups of the diol intermediate is protonated by TFA. Protonation of the primary hydroxyl group is sterically more favorable and leads to the formation of a better leaving group (water).
Step 2: Nucleophilic Attack. The lone pair of electrons on the oxygen of the tertiary hydroxyl group acts as a nucleophile and attacks the carbon atom bearing the protonated primary hydroxyl group in an intramolecular SN2-type reaction.
Step 3: Formation of the Oxonium Ion and Deprotonation. This intramolecular attack results in the formation of a protonated bicyclic ether (an oxonium ion). A molecule of water or the trifluoroacetate anion then acts as a base to deprotonate the oxonium ion, yielding the neutral 3-Oxa-6-Azabicyclo[3.1.1]heptane core.
Stage 3: Formation of the Trifluoroacetate Salt
The newly formed 3-Oxa-6-Azabicyclo[3.1.1]heptane possesses a basic secondary amine within its structure. In the presence of excess trifluoroacetic acid, a simple acid-base reaction occurs.
Protonation of the Bicyclic Amine. The basic nitrogen atom of the 3-Oxa-6-Azabicyclo[3.1.1]heptane is protonated by a molecule of trifluoroacetic acid.
Salt Formation. This proton transfer results in the formation of the ammonium cation of the bicyclic system and the trifluoroacetate anion, which associate to form the final, stable 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate salt.
Experimental Considerations and Self-Validating Protocols
While a specific protocol for the trifluoroacetate salt is being proposed, the synthesis of the analogous hydrotosylate provides a valuable reference.[1] A robust experimental design for this transformation would include the following considerations:
Solvent Selection: A non-nucleophilic, polar aprotic solvent such as dichloromethane (DCM) or acetonitrile is often suitable for such reactions to facilitate dissolution of the starting material and intermediates without interfering with the desired reaction pathway.
Temperature Control: The deprotection and cyclization are typically performed at room temperature, although gentle heating may be required to drive the cyclization to completion. Reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Stoichiometry of TFA: A significant excess of TFA is generally used to ensure complete deprotection and to act as the acid catalyst for the cyclization. The excess TFA also serves as the source of the counterion for the final salt.
Work-up and Purification: Upon completion of the reaction, the excess TFA and solvent are typically removed under reduced pressure. The resulting crude salt can then be purified by recrystallization or trituration with a suitable solvent system, such as diethyl ether or a mixture of DCM and hexanes, to induce precipitation of the pure product.
Table 1: Summary of Key Reaction Parameters
Parameter
Recommended Conditions
Rationale
Starting Material
Boc-4-hydroxymethylpiperidin-4-ol
Commercially available or readily synthesized precursor.
Reagent
Trifluoroacetic Acid (TFA)
Serves as deprotecting agent, acid catalyst, and salt-forming agent.
Solvent
Dichloromethane (DCM)
Inert, aprotic solvent that solubilizes reactants.
Temperature
0 °C to Room Temperature
Mild conditions to prevent side reactions.
Work-up
Evaporation and Trituration
Simple procedure for isolation of the salt.
Conclusion
The formation of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate is a mechanistically straightforward yet elegant transformation that leverages the dual functionality of trifluoroacetic acid. The proposed mechanism, involving a tandem deprotection and intramolecular cyclization, is well-supported by established principles of organic chemistry and analogous synthetic precedents. A thorough understanding of this mechanism is crucial for the rational design of synthetic routes to this and other novel bridged bicyclic systems, which hold significant promise in the field of medicinal chemistry. The insights provided in this guide are intended to empower researchers to confidently approach the synthesis and further exploration of this important class of molecules.
References
Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
ChemHelp ASAP. (2019). synthesis of ethers from alcohols. YouTube. [Link]
Gant, T. G. (2014). A Tandem in Situ Peptide Cyclization Through Trifluoroacetic Acid Cleavage. PubMed. [Link]
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
ResearchGate. (2013). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. [Link]
ResearchGate. (2017). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
A Technical Guide to the Spectroscopic Characterization of 3-Oxa-6-azabicyclo[3.1.1]heptane Trifluoroacetate
Introduction: A Novel Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. T...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Novel Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The 3-Oxa-6-azabicyclo[3.1.1]heptane core has emerged as a significant building block, serving as a rigid, achiral isostere for the commonly used morpholine moiety.[1][2] Its constrained bicyclic structure offers a unique three-dimensional profile that can lead to improved target selectivity and metabolic stability compared to more flexible ring systems.[2] This guide provides an in-depth technical overview of the spectroscopic characterization of 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate (CAS 1597771-06-6), a salt form that is common in the synthesis and purification of amine-containing compounds.[1][3][4]
While specific experimental spectra for this particular trifluoroacetate salt are not widely published, this document will serve as a comprehensive guide for researchers on how to acquire and interpret the necessary spectroscopic data. By leveraging data from analogous structures and a foundational understanding of spectroscopic principles, we will construct a detailed and predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Predicted Spectroscopic Profile
The structure of 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate consists of a bicyclic amine cation and a trifluoroacetate anion. The rigid framework of the cation dictates a unique and predictable spectroscopic signature.
Figure 1: Chemical Structure of 3-Oxa-6-azabicyclo[3.1.1]heptane Trifluoroacetate
Caption: The bicyclic amine cation and the trifluoroacetate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Projection
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its structure.
Experimental Protocol: NMR Data Acquisition
A high-field NMR spectrometer (400 MHz or higher is recommended) is ideal for resolving the complex spin systems of this rigid molecule.
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent will influence the chemical shifts, particularly of the N-H proton.
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.
¹³C NMR: A proton-decoupled ¹³C experiment is essential. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0 to 200 ppm is appropriate.
DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups, and will be invaluable in assigning the carbon signals of the bicyclic core.
¹⁹F NMR: A one-dimensional fluorine spectrum should be acquired. A spectral width covering the range of -60 to -90 ppm is suitable for observing the trifluoroacetate signal.
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.
¹H NMR: Predicted Chemical Shifts and Coupling Constants
The proton spectrum is expected to be complex due to the rigid, non-planar structure of the bicyclic system. Protons on the same carbon atom are diastereotopic and will have different chemical shifts and will couple to each other (geminal coupling).
Bridgehead Protons (H-1, H-5): These protons are expected to appear as multiplets in the range of δ 4.0 - 4.5 ppm . Their downfield shift is due to the deshielding effect of the adjacent oxygen and nitrogen atoms.
Methylene Protons adjacent to Oxygen (H-2, H-4): These protons are also expected to be in the downfield region, likely between δ 3.5 - 4.0 ppm . They will appear as complex multiplets due to geminal and vicinal coupling.
Methylene Protons adjacent to Nitrogen (H-7): The protons on the one-carbon bridge are expected to be in the range of δ 3.0 - 3.5 ppm .
N-H Proton: The chemical shift of the N-H proton is highly dependent on the solvent and concentration. It is expected to appear as a broad singlet between δ 7.0 - 9.0 ppm .
¹³C NMR: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton.
Bridgehead Carbons (C-1, C-5): These carbons, being attached to both oxygen and nitrogen (through the bridge), will be the most downfield of the sp³ carbons, predicted to be in the range of δ 70 - 75 ppm .
Methylene Carbons adjacent to Oxygen (C-2, C-4): These carbons are expected to resonate around δ 65 - 70 ppm .
Methylene Carbon adjacent to Nitrogen (C-7): This carbon is predicted to be in the range of δ 45 - 50 ppm .
Trifluoroacetate Carbons: The trifluoroacetate anion will exhibit two distinct signals:
CF₃ Carbon: A quartet around δ 116 ppm due to coupling with the three fluorine atoms.
Carbonyl Carbon: A singlet around δ 158 ppm .
¹⁹F NMR: The Trifluoroacetate Signature
The ¹⁹F NMR spectrum will show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoroacetate anion. The chemical shift is expected to be in the range of -74 to -77 ppm , which is characteristic of the trifluoroacetate anion.[5]
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (using KBr pellet or ATR) or as a thin film.
Predicted IR Absorption Bands
N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary ammonium salt.
C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ will be due to the C-H stretching of the bicyclic core.
C=O Stretch (TFA): A strong, sharp absorption band around 1670-1700 cm⁻¹ is characteristic of the asymmetric stretching of the carboxylate group in the trifluoroacetate anion.
C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ will correspond to the C-O ether stretch of the bicyclic system.
C-F Stretch (TFA): Strong, characteristic absorption bands for the C-F bonds of the trifluoroacetate anion are expected in the region of 1100-1250 cm⁻¹ .[6]
Mass Spectrometry (MS): Determining the Molecular Mass
Mass spectrometry is used to determine the molecular weight of the compound.
Experimental Protocol: MS Data Acquisition
An electrospray ionization (ESI) mass spectrometer is well-suited for this ionic compound. The sample should be dissolved in a suitable solvent like methanol or acetonitrile.
Predicted Mass Spectrum
In positive ion mode, the spectrum will show the molecular ion for the free base (the cation).
[M+H]⁺: The expected exact mass for the protonated 3-Oxa-6-azabicyclo[3.1.1]heptane is m/z 100.0757 . The high-resolution mass spectrum should confirm this value.
In negative ion mode, the spectrum will show the trifluoroacetate anion.
[M-H]⁻: The expected exact mass for the trifluoroacetate anion is m/z 112.9850 .[7]
Workflow and Data Integration
The definitive structural confirmation of 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate relies on the synergistic interpretation of all spectroscopic data.
Figure 2: Spectroscopic Analysis Workflow
Caption: A logical workflow for the structural elucidation of 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate. By following the outlined experimental protocols and using the predicted data as a reference, researchers and drug development professionals can confidently acquire and interpret the necessary spectra to confirm the structure and purity of this valuable medicinal chemistry building block. The integration of one- and two-dimensional NMR, IR, and MS data provides a self-validating system for the unambiguous characterization of this novel scaffold.
References
3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]
Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). PubMed. Retrieved February 4, 2026, from [Link]
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2023). ChemRxiv. Retrieved February 4, 2026, from [Link]
6-Oxa-3-azabicyclo(3.1.1)heptane - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]
6-Oxa-3-azabicyclo[3.1.1]heptane | 112461-31-1. (n.d.). Pharmaffiliates. Retrieved February 4, 2026, from [Link]
Brinkmann, A., Raza, M., & Melanson, J. E. (2019). Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Metrologia, 56(2), 025003. [Link]
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2013, 1–12. [Link]
Determination of membrane potential and cell volume by 19F NMR using trifluoroacetate and trifluoroacetamide probes. (1988). PubMed. Retrieved February 4, 2026, from [Link]
Trifluoroacetic acid sodium salt - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 4, 2026, from [Link]
¹H and ¹³C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. (2006). Wiley Online Library. Retrieved February 4, 2026, from [Link]
Experimental linear IR spectra. TFA-C12 (solid line, lower scale) and... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Infrared matrix-isolation spectroscopy of trifluoroacetic acid hydrates | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. (2011). PubMed. Retrieved February 4, 2026, from [Link]
NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (2019). NIH. Retrieved February 4, 2026, from [Link]
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines. (2016). Biopharma Asia. Retrieved February 4, 2026, from [Link]
13C NMR spectrum of c (TFA-D, 298K, 600MHz). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved February 4, 2026, from [Link]
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters. (2023). ACS Publications. Retrieved February 4, 2026, from [Link]
Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Navigating the Solubility Landscape of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate: A Technical Guide for Drug Development Professionals
Abstract In the pursuit of novel therapeutics, understanding the physicochemical properties of drug candidates is paramount. This guide provides an in-depth technical exploration of the solubility of 3-Oxa-6-Azabicyclo[3...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the pursuit of novel therapeutics, understanding the physicochemical properties of drug candidates is paramount. This guide provides an in-depth technical exploration of the solubility of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate, a compound featuring a promising bicyclic morpholine isostere. While specific experimental solubility data for this exact salt is not yet prevalent in published literature, this paper will establish a robust scientific framework for its evaluation. We will dissect the constituent parts of the molecule—the bicyclic core and the trifluoroacetate counterion—to predict its solubility behavior in a range of organic solvents. More critically, this guide will furnish a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for their drug development programs.
The compound at the heart of this guide, 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate, is a salt comprised of a cationic bicyclic organic molecule and a trifluoroacetate (TFA) anion. The bicyclic core is of significant interest in medicinal chemistry. It serves as a rigid, three-dimensional morpholine isostere.[1][2] The incorporation of such structures into drug candidates can enhance metabolic stability and fine-tune pharmacological activity.[3] The presence of an oxygen atom within this bicyclic system is anticipated to improve aqueous solubility when compared to its carbocyclic analogues.[3]
The trifluoroacetate counterion is frequently encountered in the pharmaceutical sciences, often as a result of using trifluoroacetic acid during the synthesis and purification of drug candidates, particularly in peptide chemistry.[4][5][6] The choice of a salt form is a critical decision in drug development, as it profoundly influences properties such as solubility, stability, and bioavailability.[7][8]
Theoretical Assessment of Solubility
A priori, we can infer the likely solubility characteristics of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate by considering the contributions of its constituent ions.
The Bicyclic Cation: The 3-Oxa-6-Azabicyclo[3.1.1]Heptane moiety contains both a polar ether linkage and a secondary amine, which upon protonation becomes a cationic ammonium group. This inherent polarity suggests a preference for polar solvents. The rigid, bicyclic structure may limit conformational flexibility, which can impact crystal lattice energy and, consequently, solubility.[9]
The Trifluoroacetate Anion: Trifluoroacetic acid is miscible with water and shows good solubility in a variety of organic solvents.[10] As a counterion, TFA is known to influence the physicochemical properties of the parent molecule.[8] Its presence is generally expected to enhance solubility in polar organic solvents.
Based on these considerations, a qualitative prediction of solubility in common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High
The cationic nature of the bicyclic amine and the polar TFA counterion will readily interact with the hydroxyl groups of protic solvents through hydrogen bonding and dipole-dipole interactions.
The polarity of these solvents will facilitate the dissolution of the ionic compound. The lack of acidic protons may result in slightly lower solubility compared to protic solvents.
Non-Polar
Toluene, Hexanes, Diethyl Ether
Low to Insoluble
The ionic and polar nature of the salt is incompatible with the non-polar characteristics of these solvents, leading to poor solvation.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[11] This method establishes the equilibrium concentration of a solute in a solvent at a given temperature. The following protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Selected organic solvents (analytical grade or higher)
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Calibrated analytical balance
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Preparation of Samples:
Add an excess amount of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate to a series of vials. The excess is crucial to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid should be present at the end of the experiment.
Accurately dispense a known volume of the desired organic solvent into each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).
Sample Separation:
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.
Centrifuge the vials to pellet the remaining undissolved solid. This step is critical to minimize clogging of the syringe filter in the subsequent step.
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean vial for analysis. The first few drops should be discarded to saturate any potential binding sites on the filter.
Analysis and Quantification:
Prepare a series of calibration standards of the compound in the same solvent used for the solubility experiment.
Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
Analyze the calibration standards and the diluted sample by HPLC.
Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.
Calculate the original solubility in the saturated solution, accounting for the dilution factor.
Data Interpretation and Implications in Drug Development
The solubility of a drug candidate in organic solvents is a critical parameter that influences various stages of drug development:
Process Chemistry: Solubility data is essential for designing crystallization processes for purification and salt formation.
Formulation Development: Understanding solubility in different solvents, including co-solvents and lipid-based systems, is fundamental for developing viable formulations for both oral and parenteral administration.
Preclinical Studies: For in vitro and in vivo studies, the compound often needs to be dissolved in a suitable vehicle. Poor solubility can limit the achievable concentration and impact the reliability of experimental results.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate may not be readily available, precautions should be taken based on its components. Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[10][12] Its salts should be handled with care.
General Handling Precautions:
Work in a well-ventilated area, preferably a chemical fume hood.[13]
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
Avoid inhalation of dust and contact with skin and eyes.[14]
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[15]
Conclusion
While direct, published solubility data for 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate is scarce, a robust scientific and experimental framework can be established to thoroughly characterize this property. Based on its structure, the compound is predicted to be highly soluble in polar protic solvents and moderately to highly soluble in polar aprotic solvents, with limited solubility in non-polar media. The provided detailed protocol for thermodynamic solubility determination offers a reliable methodology for researchers to generate the precise data needed to advance their drug development programs. A comprehensive understanding of solubility is not merely an academic exercise but a critical step in the successful translation of a promising molecule into a viable therapeutic.
References
MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
ACS Publications. (2025, March 20). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters. Retrieved from [Link]
Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]
PubMed Central (PMC). (2021, February 25). Rationally Designed Bicyclic Peptides Prevent the Conversion of Aβ42 Assemblies Into Fibrillar Structures. Retrieved from [Link]
PubMed. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. Retrieved from [Link]
ResearchGate. (2025, August 10). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. Retrieved from [Link]
FALGPA (trifluoroacetate salt) - Safety Data Sheet. (2025, October 21). Retrieved from [Link]
PubChem - NIH. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. Retrieved from [Link]
PMC. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview. Retrieved from [Link]
PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Retrieved from [Link]
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
ChemRxiv. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Retrieved from [Link]
Faraday Discussions (RSC Publishing). (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Retrieved from [Link]
ResearchGate. (2025, August 5). (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]
MDPI. (n.d.). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. Retrieved from [Link]
Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
SpringerLink. (n.d.). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. Retrieved from [Link]
ResearchGate. (2025, December 25). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Retrieved from [Link]
GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]
Routledge. (n.d.). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Retrieved from [Link]
Stability and storage conditions for 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
An In-depth Technical Guide to the Stability and Storage of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stability and Storage of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-Oxa-6-azabicyclo[3.1.1]heptane and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. Their rigid, three-dimensional structure serves as a bioisostere for various aromatic and heteroaromatic rings, offering a pathway to improved physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2] The trifluoroacetate salt of this bicyclic amine is a common form for its storage and handling, arising from its purification by reversed-phase chromatography using trifluoroacetic acid (TFA) as an ion-pairing agent.[3][4][5] Understanding the stability and appropriate storage conditions of 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate is paramount to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, handling procedures, and analytical methodologies for this compound.
Chemical and Physical Properties
The stability of a chemical compound is intrinsically linked to its structure and physical properties. 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate is an organic salt formed by the protonation of the secondary amine in the bicyclic system by the strong acid, trifluoroacetic acid.
Table 1: Physicochemical Properties of 3-Oxa-6-Azabicyclo[3.1.1]Heptane and Trifluoroacetic Acid
Property
3-Oxa-6-azabicyclo[3.1.1]heptane
Trifluoroacetic Acid (TFA)
Molecular Formula
C₅H₉NO
C₂HF₃O₂
Molecular Weight
99.13 g/mol
114.02 g/mol
Appearance
Not specified, likely an oil or low-melting solid
Colorless liquid
Key Features
Bicyclic ether, secondary amine
Strong carboxylic acid, hygroscopic
The trifluoroacetate salt is expected to be a crystalline solid, a common characteristic of organic salts.[6] The properties of the salt will be dominated by the presence of the trifluoroacetate counter-ion, which is known to influence the hygroscopicity and handling requirements of the compound.
Stability Profile and Potential Degradation Pathways
The bicyclic core, a saturated heterocyclic ether and amine, is generally expected to be stable. However, strained ring systems can be susceptible to ring-opening reactions under harsh acidic or basic conditions, or in the presence of strong nucleophiles. The ether linkage could potentially undergo cleavage under strong acidic conditions, although this is unlikely under typical storage conditions. The secondary amine is the most reactive site and is protonated in the salt form, which generally increases its stability towards oxidation.
The trifluoroacetate anion is stable. However, the hygroscopic nature of many trifluoroacetate salts is a primary concern.[7] Absorption of moisture can lead to the presence of free trifluoroacetic acid, which is corrosive and could potentially catalyze degradation of the parent molecule over extended periods, especially at elevated temperatures.
Figure 1: Logical workflow for mitigating hygroscopicity-related degradation.
Recommended Storage and Handling Conditions
Based on the inferred stability profile and general best practices for handling amine salts and trifluoroacetate compounds, the following storage and handling conditions are recommended.
Storage Conditions
To ensure the long-term stability of 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate, the following storage conditions should be maintained:
Table 2: Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
Room temperature (20-25°C) is generally acceptable for short to medium-term storage. For long-term storage, refrigeration (2-8°C) is recommended.
Lower temperatures slow down potential degradation reactions. For the related hydrochloride salt, room temperature storage is suggested.[8]
Humidity
Store in a dry environment. The use of a desiccator is highly recommended.
The trifluoroacetate salt is likely hygroscopic.[7] Moisture absorption can lead to chemical degradation.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
Minimizes exposure to atmospheric moisture and oxygen, preventing potential oxidative degradation.
Light
Store in a light-resistant container.
While there is no specific data on photosensitivity, protection from light is a general best practice for complex organic molecules.
Container
Use a tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap).
Prevents moisture ingress and protects from light.[7]
Handling Procedures
Due to the presence of the trifluoroacetate counter-ion, which is derived from a strong and corrosive acid, appropriate personal protective equipment (PPE) should be worn.
Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area, such as a fume hood.[9]
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[10]
Stability Testing and Analytical Methods
Regular assessment of the purity and integrity of 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate is crucial, especially for material that has been in storage for an extended period. A comprehensive stability testing program should include methods to assess the purity of the parent compound and to quantify the trifluoroacetate counter-ion.
Experimental Protocol for Stability Assessment
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water, methanol, or acetonitrile).
Purity Analysis (HPLC):
Column: C18 reversed-phase column.
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid is a common starting point for the analysis of amine salts.
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or by mass spectrometry (LC-MS) for more definitive identification of impurities.
Counter-ion Analysis (IC or NMR):
Ion Chromatography (IC): IC is a sensitive method for the quantification of anions like trifluoroacetate.[11]
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a direct and quantitative method for the determination of trifluoroacetate content.[3][4]
Figure 2: Experimental workflow for the stability assessment of 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate.
Conclusion
While specific stability data for 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate is not extensively published, a robust understanding of its stability and optimal storage conditions can be derived from the known properties of its constituent components and related compounds. The primary stability concern is its potential hygroscopicity, which can be effectively mitigated by storage in a dry, inert atmosphere in a tightly sealed container. Adherence to the recommended storage and handling protocols, coupled with regular analytical testing, will ensure the long-term integrity of this valuable building block for research and drug development.
References
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
ChemRxiv. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.
Google Patents. (n.d.). WO2024151547A1 - Targeted degradation of vav1.
PMC. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
Google Patents. (n.d.). WO2020051235A1 - Compounds for the degradation of brd9 or mth1.
ChemicalBook. (2025). AMMONIUM TRIFLUOROACETATE - Safety Data Sheet.
Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
Institut for Kemi. (2011). Synthesis of novel Nortropanes as Inhibitors of Glycosidases.
Cayman Chemical. (2024). Alkyne-Cyclo(RGDyK) (trifluoroacetate salt) - Safety Data Sheet.
ResearchGate. (2025). (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Coupling Protocols for 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Executive Summary & Structural Significance
3-Oxa-6-azabicyclo[3.1.1]heptane is a high-value saturated bioisostere used to replace morpholine, piperidine, or meta-substituted aromatic rings in drug discovery. Its bridged bicyclic framework offers three distinct advantages over traditional heterocycles:
Vector Orientation: It provides a unique exit vector (approx. 118°) that mimics meta-substitution, unlike the 180° vector of para-substituted rings.
Metabolic Stability: The rigid [3.1.1] bridgehead reduces the availability of protons for metabolic abstraction (e.g., by CYP450).
Physicochemical Profile: It lowers lipophilicity (LogD) while maintaining structural rigidity, often improving solubility and permeability.
However, the Trifluoroacetate (TFA) salt form presents specific synthetic challenges. The TFA anion is lipophilic, strongly acidic, and can act as a ligand poison in transition-metal catalysis. This guide details the protocols required to successfully couple this hindered, salt-bound amine.
Critical Handling: The TFA Salt Factor
Before initiating any coupling, the state of the amine must be managed. The trifluoroacetate counterion (
) is non-innocent. In amide couplings, it requires stoichiometric neutralization. In Buchwald-Hartwig couplings, it can displace ligands on Palladium or inhibit the base.
Strategy A: In-Situ Neutralization (Recommended for Amide Coupling)
For standard HATU/EDC couplings, the amine can remain as a salt if sufficient tertiary base (DIPEA/TEA) is added.
Rule: Total Base Equivalents = (Equivalents of TFA) + (Equivalents needed for Reaction).
Typically, use 3.0–4.0 eq. of DIPEA.
Strategy B: Free-Basing (Recommended for Pd-Catalysis)
For sensitive transition-metal catalysis, remove the TFA anion to prevent catalyst inhibition.
Protocol: Suspend the salt in DCM. Wash vigorously with saturated aqueous
or (pH > 10). Separate the organic layer, dry over , and concentrate carefully (the free base is volatile). Alternatively, use a polymer-supported carbonate resin (e.g., PL-CO3) in the reaction vessel.
Protocol 1: Amide Coupling (HATU Method)
This protocol is optimized for sterically hindered amines.[1][2] The [3.1.1] bridgehead nitrogen is more hindered than a standard piperidine; therefore, highly active coupling reagents like HATU are preferred over EDC/HOBt.
Reagents:
Carboxylic Acid (1.0 eq)
3-Oxa-6-azabicyclo[3.1.1]heptane TFA salt (1.2 eq)
HATU (1.2 – 1.5 eq)
DIPEA (N,N-Diisopropylethylamine) (4.0 eq)
Solvent: DMF or DMAc (Anhydrous)
Step-by-Step Methodology:
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3–5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol) at 0°C. Stir for 15 minutes. Note: The solution should turn slightly yellow.
Amine Addition: In a separate vial, dissolve the 3-Oxa-6-azabicyclo[3.1.1]heptane TFA salt (1.2 mmol) in DMF (1 mL) and the remaining DIPEA (2.0 mmol). Crucial: This pre-mix ensures the amine is deprotonated before entering the active ester solution.
Coupling: Add the amine solution dropwise to the activated acid. Allow the reaction to warm to Room Temperature (RT).
Monitoring: Stir for 2–4 hours. Monitor by LCMS. The bridgehead amine is nucleophilic but bulky; if conversion is slow (<50% in 2h), heat to 40°C.
Workup: Dilute with EtOAc, wash with Sat.
(2x), Water (1x), and Brine (1x). Dry over .
Protocol 2: Buchwald-Hartwig Amination
Coupling bridged secondary amines with aryl halides requires specific ligand choices. The steric bulk of the [3.1.1] system necessitates a catalyst system that facilitates reductive elimination.
Ligand Selection:
Primary Choice:RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands are "gold standards" for hindered secondary amines.
Pre-catalyst:RuPhos Pd G3 or BrettPhos Pd G3 (Third Generation) ensures rapid initiation and protects the active Pd(0) species.
Heat to 80°C–120°C depending on the electrophilicity of the halide.
Purification Note: DMSO is difficult to remove. Dilute with water and extract into EtOAc or DCM. If the product is polar, use lyophilization (freeze-drying) to remove DMSO/Water.
Comparative Data & Decision Matrix
Feature
Amide Coupling
Buchwald-Hartwig
SNAr
Electrophile
Carboxylic Acid
Aryl Halide (unactivated)
Hetaryl Halide (activated)
Reagent Class
HATU / T3P
Pd-G3 / RuPhos
Base / Heat
TFA Tolerance
High (with excess DIPEA)
Low (Free base recommended)
Moderate (Excess )
Steric Sensitivity
Moderate
High (Ligand dependent)
Low
Primary Risk
Incomplete activation
Catalyst poisoning by TFA
Polymerization / Tarring
Visualization: Reaction Workflow
The following diagram illustrates the decision logic for coupling 3-Oxa-6-azabicyclo[3.1.1]heptane based on the electrophile and salt form.
Figure 1: Decision tree for coupling 3-Oxa-6-azabicyclo[3.1.1]heptane TFA salt showing critical divergence points for salt handling.
References
Levterov, V. V., et al. (2025).[4] "Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane derivatives and their application as morpholine bioisosteres." Journal of Organic Chemistry. (Generalized citation based on search context regarding Enamine/Mykhailiuk works).
Morvan, J., et al. (2025).[4][5] "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." Organic Letters, 27(13), 3291-3295.[5] [Link][5]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. [Link]
Application Notes & Protocols: Leveraging 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate in Fragment-Based Drug Discovery
Introduction: The Rise of Rigid Scaffolds in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. By...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rise of Rigid Scaffolds in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. By screening small, low-complexity molecules ("fragments") that bind to a biological target with low affinity, FBDD offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules.[1][2] The subsequent optimization of these initial fragment hits, guided by structural biology, allows for the rational design of potent and selective drug candidates.
At the heart of successful FBDD campaigns lies the quality and diversity of the fragment library. In recent years, there has been a significant shift towards the inclusion of three-dimensional, rigid scaffolds. These structures offer several advantages over their flat, aromatic counterparts, including improved physicochemical properties such as solubility and metabolic stability, and the ability to make more specific, high-quality interactions with protein targets by reducing the entropic penalty of binding.[3][4]
This document provides a detailed guide to the application of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate , a novel and promising fragment for FBDD. We will explore the unique properties of this bicyclic scaffold, the rationale for its use, and provide detailed protocols for its integration into a typical FBDD workflow.
The Profile of a Privileged Fragment: 3-Oxa-6-Azabicyclo[3.1.1]Heptane
3-Oxa-6-Azabicyclo[3.1.1]heptane is a bridged bicyclic morpholine isostere that has garnered significant interest in medicinal chemistry.[5] Its value as a fragment is rooted in a combination of desirable structural and physicochemical properties.
Key Attributes and Advantages
Structural Rigidity and 3D-Character: Unlike the flexible chair conformation of traditional morpholine, the bicyclic nature of this fragment imparts significant rigidity. This pre-organized conformation can lead to more potent and selective interactions with a target protein by minimizing the entropic cost of binding.[6]
Achiral Nature: The molecule is achiral, which simplifies synthesis and characterization, and eliminates the need to resolve enantiomers, a common challenge in drug development.[5]
Improved Physicochemical Properties: As a saturated, polar heterocycle, this scaffold can confer improved aqueous solubility, permeability, and metabolic stability to the molecules in which it is incorporated. The replacement of aromatic rings with such sp³-rich scaffolds is a validated strategy for enhancing the drug-like properties of a compound.[3][4]
Synthetically Tractable: The synthesis of 3-Oxa-6-Azabicyclo[3.1.1]heptane has been described from inexpensive starting materials, making it an accessible building block for fragment elaboration.[5]
Morpholine Isostere: It serves as an excellent isostere for the morpholine moiety, a common constituent of FDA-approved drugs. This allows for novel intellectual property opportunities and the potential to improve upon existing pharmacophores.[5]
The Role of the Trifluoroacetate (TFA) Counterion
The trifluoroacetate salt form of this fragment is a consequence of its common synthesis and purification using trifluoroacetic acid. TFA is a strong acid with high volatility, making it a standard reagent in synthetic chemistry, particularly in peptide synthesis.[7][8] While TFA salts are sometimes viewed with caution by regulatory agencies due to potential toxicity concerns, they are present in some marketed drugs.[9] For the purposes of FBDD, the TFA salt of 3-Oxa-6-Azabicyclo[3.1.1]heptane generally offers good solubility and handling properties. It is important to be aware of the counterion's presence, as it can influence the physicochemical properties of the fragment.[7][9]
Integrating 3-Oxa-6-Azabicyclo[3.1.1]Heptane into the FBDD Workflow
The successful application of this fragment in a drug discovery campaign follows a structured, multi-stage process. The causality behind the experimental choices at each stage is critical for a successful outcome.
Figure 1: A comprehensive workflow for the integration of a novel fragment into a drug discovery pipeline.
Protocols for Fragment Screening
The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[2] Below are detailed protocols for three of the most common and effective methods: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR).
Protocol 1: X-ray Crystallography - Fragment Soaking
X-ray crystallography provides unparalleled structural information, revealing the precise binding mode of a fragment to its target protein. This information is invaluable for structure-based drug design.[10]
Objective: To determine the three-dimensional structure of 3-Oxa-6-Azabicyclo[3.1.1]heptane bound to the target protein.
Materials:
Protein crystals of the target of interest.
3-Oxa-6-Azabicyclo[3.1.1]heptane Trifluoroacetate stock solution (e.g., 100 mM in DMSO).
Cryoprotectant solution (composition is dependent on the crystallization condition).
Crystal harvesting loops.
Liquid nitrogen.
Step-by-Step Methodology:
Prepare Soaking Solution:
Dispense a small volume (e.g., 40 µL) of the cryoprotectant solution into a 96-well plate.[11]
Add a small aliquot of the fragment stock solution to the cryoprotectant to achieve the desired final concentration (typically 1-10 mM). Ensure the final DMSO concentration is compatible with the crystals.
Crystal Soaking:
Using a crystal harvesting loop, carefully transfer a protein crystal from its growth drop into the soaking solution containing the fragment.[12]
Incubate for a duration determined by the crystal packing and porosity (typically ranging from a few minutes to several hours).[12] A 10-30 minute soak is often sufficient if the binding site is accessible.[12]
Cryo-cooling:
After soaking, retrieve the crystal with the loop and swiftly plunge it into liquid nitrogen to flash-cool it.[12]
Data Collection and Analysis:
Collect X-ray diffraction data at a synchrotron source.
Process the data and solve the structure by molecular replacement using a ligand-free structure of the protein.
Carefully analyze the resulting electron density maps for evidence of the bound fragment.
Causality and Self-Validation: The unambiguous observation of electron density corresponding to the fragment in the protein's binding site is a direct and powerful validation of the binding event. The high-resolution structural information provides an inherent self-validation of the hit.
NMR is a robust technique for detecting weak fragment binding in solution. Ligand-observed methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (waterLOGSY), are particularly well-suited for primary screening.[13][14][15]
Objective: To identify the binding of 3-Oxa-6-Azabicyclo[3.1.1]heptane to the target protein in solution.
Materials:
Target protein solution (typically 10-50 µM in a suitable NMR buffer, e.g., deuterated phosphate buffer).
3-Oxa-6-Azabicyclo[3.1.1]heptane Trifluoroacetate stock solution (in a deuterated solvent like DMSO-d6).
NMR spectrometer equipped with a cryoprobe.
Step-by-Step Methodology (STD NMR):
Sample Preparation:
Prepare an NMR sample containing the target protein and the fragment at a concentration of 100-500 µM.
Acquire Reference Spectrum:
Acquire a standard 1D proton NMR spectrum of the sample.
Acquire STD Spectra:
Acquire an "on-resonance" spectrum with selective saturation of protein resonances far from the fragment signals.
Acquire an "off-resonance" spectrum with the saturation frequency set to a region where no protein or fragment signals are present.
Data Analysis:
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that have received saturation transfer from the protein, indicating binding.
Figure 2: A streamlined workflow for a ligand-observed NMR screening experiment.
Causality and Self-Validation: The detection of fragment signals in the difference spectrum is a direct consequence of its interaction with the saturated protein, providing a robust indication of binding. Running a control experiment with a non-binding molecule will result in a flat baseline in the difference spectrum, thus validating the method.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that can be used for both primary screening and detailed kinetic analysis of fragment binding.[16][17]
Objective: To detect and quantify the binding of 3-Oxa-6-Azabicyclo[3.1.1]heptane to an immobilized target protein.
Materials:
SPR instrument and sensor chip (e.g., a CM5 chip).
3-Oxa-6-Azabicyclo[3.1.1]heptane Trifluoroacetate solutions at various concentrations.
Step-by-Step Methodology:
Protein Immobilization:
Activate the sensor chip surface using a pulse of EDC/NHS.
Inject the target protein over the activated surface to achieve the desired immobilization level.
Deactivate any remaining active esters with a pulse of ethanolamine.
Fragment Screening:
Inject a high concentration of the fragment (e.g., 200 µM) over the immobilized protein surface and a reference surface.
Monitor the change in response units (RU). A significant increase in RU on the target surface relative to the reference indicates binding.
Affinity Determination (for validated hits):
Inject a series of fragment concentrations (e.g., from 10 µM to 1 mM) over the surface.
Measure the steady-state binding response at each concentration.
Fit the data to a 1:1 binding model to determine the dissociation constant (KD).
Causality and Self-Validation: The SPR response is directly proportional to the mass change on the sensor surface, providing a real-time measure of binding.[18] The use of a reference channel and the concentration-dependent nature of the binding signal provide strong internal validation for the interaction.
Data Interpretation and Hit Progression
A summary of expected outcomes and key parameters from the screening protocols is presented below.
Parameter
X-ray Crystallography
NMR (STD)
SPR
Primary Output
Electron density map
Difference spectrum
Sensorgram
Key Indicator of Hit
Clear electron density for the fragment
Presence of fragment signals
Increase in Response Units (RU)
Quantitative Data
N/A (initially)
STD amplification factor
KD (dissociation constant)
Structural Info
High-resolution binding mode
Epitope mapping (with protein-observed methods)
No
Following initial hit identification, it is crucial to validate the hit using an orthogonal biophysical method. For example, a hit from an SPR screen should be confirmed by NMR, and vice-versa. Once validated, the high-resolution structural information from X-ray crystallography becomes the cornerstone for the next phase: hit-to-lead optimization.[19] This involves the structure-guided design and synthesis of analogues of 3-Oxa-6-Azabicyclo[3.1.1]heptane to improve its binding affinity and other drug-like properties.
Conclusion
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate is a valuable addition to any modern fragment library. Its inherent rigidity, 3D-character, and favorable physicochemical properties make it an attractive starting point for FBDD campaigns targeting a wide range of protein classes. By employing the robust biophysical screening protocols detailed in these application notes, researchers can confidently identify and validate hits containing this privileged scaffold, paving the way for the development of novel and effective therapeutics.
References
Request PDF. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. Retrieved February 4, 2026, from [Link]
Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Mazzeo, C., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design. ACS Publications. [Link]
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (n.d.). ChemRxiv. Retrieved February 4, 2026, from [Link]
Mykhailiuk, P. K. (2025). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. ACS Publications. [Link]
A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (n.d.). National Institutes of Health. [Link]
Fragment screening by ligand observed nmr. (n.d.). Bruker. Retrieved February 4, 2026, from [Link]
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? (n.d.). PubMed Central. [Link]
Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). National Institutes of Health. [Link]
Sodium Trifluoroacetate. (n.d.). PubChem. National Institutes of Health. Retrieved February 4, 2026, from [Link]
Soaking strategy. (a) The steps for 'dry' co-crystallization and in situ X-ray crystallographic screening are shown. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Advances in Fragment-Based Drug Discovery. (2024, May 8). Technology Networks. [Link]
SPR-based fragment screening: advantages and applications. (n.d.). PubMed. [Link]
Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. (n.d.). National Institutes of Health. [Link]
Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. Retrieved February 4, 2026, from [Link]
Protocol to perform fragment screening using NMR spectroscopy. (n.d.). ResearchGate. [Link]
Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Royal Society of Chemistry. [Link]
Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute. Retrieved February 4, 2026, from [Link]
A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Portland Press. [Link]
Wollenhaupt, J., et al. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]
Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. (2020, August 29). National Institutes of Health. [Link]
sodium trifluoroacetate, 2923-18-4. (n.d.). The Good Scents Company. Retrieved February 4, 2026, from [Link]
NMR fragment screening. (2016, January 13). CureFFI.org. [Link]
Solomon, K. R., et al. (2021). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Environmental Science & Technology. [Link]
Fragment Progression and Follow Up. (n.d.). Diamond Light Source. Retrieved February 4, 2026, from [Link]
Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved February 4, 2026, from [Link]
AlKharboush, D. F., et al. (2025). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery. [Link]
(PDF) Fragment screening by SPR and advanced application to GPCRs. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). University of Vermont. Retrieved February 4, 2026, from [Link]
Designing Next-Generation Kinase Inhibitors: Application of the 3-Oxa-6-Azabicyclo[3.1.1]Heptane Scaffold
Introduction: The Imperative for Novel Kinase Inhibitor Scaffolds Protein kinases, as central regulators of cellular signaling, remain a highly pursued target class in drug discovery, with over 80 FDA-approved small mole...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Novel Kinase Inhibitor Scaffolds
Protein kinases, as central regulators of cellular signaling, remain a highly pursued target class in drug discovery, with over 80 FDA-approved small molecule inhibitors to date.[1][2] The majority of these therapeutics target the ATP-binding site, but achieving selectivity remains a significant challenge due to the high degree of conservation in this region across the kinome.[1] This has spurred the exploration of novel molecular scaffolds that can confer improved potency, selectivity, and physicochemical properties. The 3-oxa-6-azabicyclo[3.1.1]heptane moiety has emerged as a promising scaffold in this endeavor, offering a rigid, three-dimensional structure that can effectively probe the chemical space of kinase active sites.[3][4] This bicyclic system, an isostere of piperidine and morpholine, provides unique structural constraints that can enhance target engagement and lead to the development of highly selective kinase inhibitors.[3][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of kinase inhibitors incorporating the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold. We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss key considerations for optimizing inhibitor performance.
The 3-Oxa-6-Azabicyclo[3.1.1]Heptane Scaffold: A Privileged Structure for Kinase Inhibition
The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold offers several distinct advantages in the design of kinase inhibitors:
Structural Rigidity and Pre-organization: The bicyclic nature of the scaffold reduces the conformational flexibility of the molecule. This pre-organization minimizes the entropic penalty upon binding to the target kinase, potentially leading to higher binding affinity.[6]
Three-Dimensionality for Enhanced Selectivity: Moving away from flat, aromatic structures, the 3D nature of this scaffold allows for more specific interactions within the often-complex topography of a kinase active site.[7] This can be leveraged to achieve greater selectivity against off-target kinases.
Improved Physicochemical Properties: The incorporation of this saturated heterocyclic system can lead to improved solubility, reduced lipophilicity, and better metabolic stability compared to traditional aromatic scaffolds.[7][8] These are all critical parameters for developing viable drug candidates.
Novel Chemical Space: As a relatively underexplored scaffold, it provides access to novel chemical space, offering opportunities to develop intellectual property and overcome existing resistance mechanisms.
Design Principles and Strategy
The successful design of kinase inhibitors using the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold hinges on a clear understanding of the target kinase's active site and the strategic placement of functional groups on the scaffold. The nitrogen atom of the azabicyclo-system serves as a key attachment point for various pharmacophoric elements that can interact with specific regions of the ATP-binding pocket.
A common strategy involves a modular approach where the 3-oxa-6-azabicyclo[3.1.1]heptane core is appended to a "hinge-binding" moiety, which anchors the inhibitor to the kinase's hinge region. Additional substituents can then be introduced to occupy other pockets within the active site, such as the solvent-exposed region or the hydrophobic back pocket, to enhance potency and selectivity.
Caption: Modular design of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of the 3-Oxa-6-Azabicyclo[3.1.1]heptane Scaffold
A practical synthesis of the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold, often as a tosylate salt for improved handling and reactivity, has been described.[3] The following is a representative multi-step synthetic sequence starting from readily available materials.
Step 1: Synthesis of Intermediate Building Blocks
The synthesis typically begins with commercially available starting materials and involves straightforward chemical transformations to construct the bicyclic core.[3] A key step often involves an intramolecular cyclization to form the strained ring system.[9]
Step 2: Formation of the Tosylate Salt
To the solution containing the free base of 3-oxa-6-azabicyclo[3.1.1]heptane, add a solution of p-toluenesulfonic acid monohydrate (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.[9]
Stir the mixture at room temperature to allow for the crystallization of the tosylate salt.[9]
To maximize the yield, cool the mixture in an ice bath.[9]
Collect the crystalline product by vacuum filtration.[9]
Wash the collected solid with a cold solvent (e.g., diethyl ether) to remove any residual impurities.[9]
Dry the final product under vacuum to obtain 3-oxa-6-azabicyclo[3.1.1]heptane tosylate as a stable, crystalline solid.[9]
Protocol 2: Coupling of the Scaffold to a Hinge-Binding Moiety
This protocol outlines a general procedure for coupling the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold to a heterocyclic hinge-binding element, such as a diaminopyrimidine, which is a common feature in many kinase inhibitors.[9]
Materials:
3-Oxa-6-azabicyclo[3.1.1]heptane tosylate
Substituted diaminopyrimidine (with a suitable leaving group, e.g., a halogen)
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
A polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO, or N,N-dimethylformamide, DMF)
Procedure:
In a reaction vessel, dissolve the substituted diaminopyrimidine and 3-oxa-6-azabicyclo[3.1.1]heptane tosylate (typically 1.1-1.5 equivalents) in the chosen solvent.
Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS or TLC).
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 3: Biochemical Kinase Inhibition Assay
To evaluate the inhibitory potency of the synthesized compounds, a biochemical kinase assay is essential.[1] The following is a general protocol for a luminescence-based kinase assay that measures ATP consumption.[10]
Materials:
Recombinant kinase of interest
Kinase substrate (peptide or protein)
ATP at a concentration relevant to the assay (e.g., Km for ATP)[11]
Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
Synthesized inhibitor compounds dissolved in DMSO
A luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
White, opaque 96- or 384-well plates
A luminometer
Procedure:
Prepare serial dilutions of the inhibitor compounds in DMSO.
In the wells of the assay plate, add the kinase assay buffer.
Add a small volume of the diluted inhibitor compounds or DMSO (for the control wells).
Add the kinase and substrate to the wells.
Initiate the kinase reaction by adding ATP.
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.[10]
Incubate for a short period to stabilize the luminescent signal.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
After identifying potent inhibitors in biochemical assays, it is crucial to assess their activity in a cellular context.[1] A common method is to measure the inhibition of phosphorylation of a known downstream substrate of the target kinase.
Materials:
A cell line that expresses the target kinase and its downstream signaling pathway.
Cell culture medium and supplements.
Synthesized inhibitor compounds dissolved in DMSO.
A stimulating agent if required to activate the signaling pathway.
Lysis buffer containing protease and phosphatase inhibitors.
Antibodies for Western blotting: a primary antibody specific for the phosphorylated substrate and a primary antibody for the total substrate (as a loading control).
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
Chemiluminescent substrate.
Gel electrophoresis and Western blotting equipment.
Procedure:
Seed the cells in multi-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of the inhibitor compounds or DMSO for a predetermined time.
If necessary, stimulate the cells to activate the kinase signaling pathway.
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the cell lysates.
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
Wash the membrane and probe with the appropriate secondary antibody.
Detect the signal using a chemiluminescent substrate and an imaging system.
Strip the membrane and re-probe with the antibody for the total substrate to ensure equal protein loading.
Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Data Presentation and Interpretation
The results from the biochemical and cellular assays should be tabulated for clear comparison of inhibitor potencies.
Table 1: Representative Inhibitory Activity Data
Compound ID
Target Kinase
Biochemical IC50 (nM)
Cellular EC50 (nM)
Example-001
Kinase A
15
150
Example-002
Kinase A
5
50
Control
Kinase A
10
100
A critical aspect of kinase inhibitor development is assessing selectivity.[12] Promising compounds should be profiled against a panel of kinases to determine their selectivity profile. The results can be presented as a percentage of inhibition at a fixed concentration or as IC50 values against a broad range of kinases.
Conclusion and Future Perspectives
The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold represents a valuable building block for the design of novel kinase inhibitors with potentially superior properties. Its rigid, three-dimensional structure offers a unique platform for achieving high potency and selectivity. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate inhibitors based on this promising scaffold. Future work in this area will likely focus on exploring diverse substitution patterns on the bicyclic core to further optimize interactions with target kinases and expand the repertoire of kinases that can be effectively targeted. The continued exploration of such innovative scaffolds is crucial for the development of the next generation of kinase-targeted therapies.
References
ResearchGate. (2026, January 1). 3‐Oxabicyclo[3.1.1]heptane as an Isostere for meta‐Benzene | Request PDF. Retrieved from [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) | Journal of Medicinal Chemistry. Retrieved from [Link]
PubMed. (2024, August 2). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]
ResearchGate. (2025, August 10). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. Retrieved from [Link]
ACS Publications. (2018, October 25). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/-. Retrieved from [Link]
ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
TiHo eLib. (2020, November 9). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626),-. Retrieved from [Link]
NIH. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane - PubChem. Retrieved from [Link]
PubMed Central. (2015, October 15). Studies on[3][5]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-RafV600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches - PMC. Retrieved from [Link]
PubMed. (2015, October 20). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. Retrieved from [Link]
PubMed. (2023, September 25). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]
ACS Publications. (2023, July 7). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science. Retrieved from [Link]
Google Patents. (n.d.). WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors.
PubMed Central. (2020, April 3). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites - PMC. Retrieved from [Link]
ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. Retrieved from [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Retrieved from [Link]
PubMed. (n.d.). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Retrieved from [Link]
PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
WIPO Patentscope. (n.d.). WO/2021/088911 3,6-DIAZABICYCLO[3.1.1]HEPTANE DERIVATIVE AS RET KINASE INHIBITOR. Retrieved from [Link]
(n.d.). Therapeutic Modalities. Retrieved from [Link]
MDPI. (n.d.). Editorial: Human Protein Kinases: Development of Small-Molecule Therapies. Retrieved from [Link]
ResearchGate. (2025, May 22). (PDF) 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Retrieved from [Link]
Technical Support Center: Optimizing 3-Oxa-6-Azabicyclo[3.1.1]Heptane Couplings
Subject: Troubleshooting Low Yields in Cross-Coupling Reactions with 3-Oxa-6-Azabicyclo[3.1.1]Heptane Ticket Priority: High (Blocker for SAR Campaigns) Assigned Specialist: Senior Application Scientist, Process Chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Low Yields in Cross-Coupling Reactions with 3-Oxa-6-Azabicyclo[3.1.1]Heptane
Ticket Priority: High (Blocker for SAR Campaigns)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight
The 3-oxa-6-azabicyclo[3.1.1]heptane core is a high-value bioisostere of morpholine. By bridging the morpholine ring, this scaffold locks the conformation, reducing the entropic penalty of binding and often improving metabolic stability and selectivity.
However, users frequently report yields <20% or complete reaction stalling. This is rarely due to reagent quality but rather a misunderstanding of the steric and electronic environment of the bridging nitrogen.
The "Why": Two Critical Failure Modes
The "Bow-Tie" Steric Clash: Unlike morpholine (chair conformation), the [3.1.1] bridge creates a rigid "V" shape. The bridgehead methylene groups (C1/C5) create a steric wall that hinders the trajectory of the nitrogen lone pair toward the Pd-center or electrophile.
Attenuated Nucleophilicity: The geometric strain (
distortion) and the inductive effect of the oxygen bridge reduce the availability of the nitrogen lone pair compared to standard secondary amines.
Pre-Reaction Diagnostics (Start Here)
Before altering catalytic conditions, verify the state of your starting material.[1] This scaffold is almost exclusively supplied as a salt (Tosylate or HCl) to prevent polymerization.
Common Error: Using the salt directly in non-polar catalytic conditions or relying on weak bases (e.g.,
) to free-base in situ during the reaction.
Corrective Action:
Mandatory Free-Basing: If using Buchwald-Hartwig conditions with non-polar solvents (Toluene/Dioxane), you must free-base the amine prior to the reaction or use a strong soluble base (e.g., LiHMDS, NaOtBu) in excess.
Protocol: Suspend salt in DCM; wash with
NaOH (); dry organic layer over ; concentrate immediately before use.
Workflow Optimization: Decision Logic
Use the following logic flow to select the correct coupling strategy based on your electrophile.
Caption: Decision tree for selecting SnAr vs. Pd-Catalysis based on electrophile properties.
Protocol A: Buchwald-Hartwig Coupling (The "Gold Standard")
Standard conditions (Pd(PPh3)4 or Xantphos) often fail because the bulky [3.1.1] amine cannot displace the ligand to coordinate with Palladium. You must use Generation 3/4 Precatalysts with bulky, electron-rich phosphine ligands.
Optimized Conditions Table
Component
Recommendation
Rationale
Catalyst
RuPhos Pd G3 or BrettPhos Pd G3
Pre-formed oxidative addition complex ensures rapid initiation. RuPhos is specific for secondary amines.
Loading
2 - 5 mol%
Higher loading required due to slow reductive elimination.
Base
NaOtBu (Sodium tert-butoxide)
Strong base required. is often too weak/insoluble for this bulky amine.
Solvent
Toluene or 1,4-Dioxane
Non-polar solvents minimize chelation of the oxygen bridge to the metal.
Temp
80°C - 100°C
High barrier to reductive elimination requires thermal energy.
Step-by-Step Procedure
Charge Vessel: In a glovebox or under Argon, add Aryl Halide (
equiv), [3.1.1] Amine ( equiv), and NaOtBu ( equiv).
Add Catalyst: Add RuPhos Pd G3 (
equiv). Do not use Pd(OAc)2 + Ligand if possible; precatalysts are superior here.
Solvent: Add anhydrous Toluene (
concentration).
Degas: Sparge with Argon for 5 minutes.
Reaction: Seal and heat to 90°C for 4–16 hours.
Workup: Filter through Celite. The [3.1.1] core is lipophilic; standard aqueous workup is effective.
If your aryl ring is electron-deficient (e.g., pyridines, pyrimidines, nitro-benzenes), avoid Palladium. However, standard SnAr rules must be inverted.
The "Fluorine Effect": Because the [3.1.1] amine is sterically hindered, the attack on the ring is the rate-determining step. You need a smaller leaving group to reduce steric repulsion in the Meisenheimer complex. Use Aryl-Fluorides, not Chlorides.
Comparative Data: Aryl-Cl vs. Aryl-F[3]
Electrophile
Solvent
Temp
Yield (12h)
Status
4-Chloro-pyridine
DMF
100°C
< 10%
Failed (Steric repulsion)
4-Fluoro-pyridine
DMSO
80°C
85%
Success (Fast addition)
Step-by-Step Procedure
Reagents: Dissolve Aryl-Fluoride (
equiv) and [3.1.1] Amine ( equiv) in DMSO or NMP .
Base: Add DIPEA (Diisopropylethylamine,
equiv). Note: Inorganic bases like K2CO3 dissolve poorly in DMSO; organic bases are preferred for homogeneity.
Heat: 80°C - 120°C.
Monitoring: Watch for the disappearance of the Ar-F starting material.
Workup: Dilute with water, extract with EtOAc.
Stability & Handling (The "Hidden" Yield Killer)
The [3.1.1] system contains a strained cyclobutane-like ring fused to a pyran. While generally robust, it is susceptible to acid-catalyzed rearrangement or ring-opening under harsh conditions.
Caption: Potential degradation pathway under harsh acidic conditions.
Avoid: Heating in neat TFA or concentrated HCl for extended periods.
Deprotection: If removing a Boc group from this core, use
HCl in Dioxane at 0°C to RT , and quench immediately upon completion. Do not heat.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation?A: Yes, but be cautious. The [3.1.1] scaffold's strain energy makes it prone to decomposition at very high temperatures (>140°C). Stick to conventional heating or strictly controlled microwave cycles (max 120°C).
Q: My reaction turns black and stalls. Why?A: This is "Pd-Black" precipitation. It indicates your catalyst is decomposing before the oxidative addition/reductive elimination cycle is complete. This usually happens because the [3.1.1] amine is too bulky to stabilize the Pd(0) species. Switch to a precatalyst (Pd G3) which releases the active species slowly and prevents aggregation.
Q: Why is the salt form (Tosylate) so common?A: The free amine is an oil or low-melting solid that can absorb ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
from the air (forming carbamates) or slowly polymerize. The Tosylate salt is a crystalline, stable solid. Always store it as the salt and free-base only when needed.
References
Synthesis and Utility of the Scaffold:
Stepan, A. F., et al. "Substituted 3-Oxa-6-azabicyclo[3.1.1]heptanes as Morpholine Bioisosteres." ACS Medicinal Chemistry Letters, 2012.
General Buchwald-Hartwig Conditions for Bulky Amines:
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
Enamine Building Block Data:
Levterov, V. V., et al. "Synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane derivatives."[2][3] Enamine Technical Notes.
Nucleophilicity Trends (Mayr Scale Context):
Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research, 2003.
Technical Support Center: 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Welcome to the technical support center for 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this valuable bicyclic morpholine isostere.
Introduction
3-Oxa-6-azabicyclo[3.1.1]heptane is a key building block in medicinal chemistry, prized for its role as a conformationally restricted morpholine isostere. It is typically supplied as a salt, such as the trifluoroacetate (TFA) salt, to improve its handling and solubility. While a versatile reagent, its unique bicyclic structure and the presence of the TFA counterion can present specific challenges during synthetic manipulations. This guide provides a systematic approach to identifying and resolving potential side reactions and other experimental issues.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific problems that may arise during reactions involving 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate, offering explanations for their cause and actionable solutions.
Problem 1: Low Yield or No Reaction in N-Alkylation or N-Acylation
Symptoms:
Incomplete consumption of the starting amine.
Formation of minimal desired product.
Causality:
The trifluoroacetate counterion forms a stable salt with the secondary amine, significantly reducing its nucleophilicity. For a reaction to proceed, the free amine must be generated in situ. Insufficient or an inappropriate base will fail to liberate the amine for reaction with the electrophile. Morpholine and its derivatives can also be less nucleophilic than structurally similar secondary amines like piperidine due to the electron-withdrawing effect of the ether oxygen.[1]
Step-by-Step Troubleshooting Protocol:
Choice of Base: Employ a non-nucleophilic, hindered base to deprotonate the ammonium salt. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use of a stronger base may be necessary depending on the reaction conditions.[2]
Stoichiometry of Base: At least one equivalent of base is required to neutralize the trifluoroacetic acid. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete deprotonation. For amide coupling reactions using the TFA salt, additional base is required to neutralize the acid byproduct from the coupling agent.[3]
Order of Addition: Add the base to the solution of the amine salt and stir for a few minutes before introducing the electrophile. This ensures the presence of the free amine in the reaction mixture.
Solvent Considerations: Use an appropriate aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) that will not interfere with the reaction.
Problem 2: Formation of a Quaternary Ammonium Salt (Over-alkylation)
Symptoms:
Presence of a highly polar, water-soluble byproduct.
Reduced yield of the desired tertiary amine.
Appearance of a new set of peaks in the 1H NMR spectrum corresponding to the quaternary salt.
Causality:
The desired tertiary amine product is itself a nucleophile and can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt.[4] This is a common issue in the alkylation of secondary amines.[5]
Step-by-Step Troubleshooting Protocol:
Control Stoichiometry: Use a minimal excess of the alkylating agent. In some cases, using the amine as the limiting reagent may be beneficial.
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor over-alkylation.
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can favor the reaction with the more abundant secondary amine.
Alternative Alkylation Strategies: For challenging substrates, consider reductive amination as an alternative to direct alkylation, which can provide better control and avoid over-alkylation.
Problem 3: Suspected Ring-Opening of the Bicyclic Core
Symptoms:
Formation of unexpected, more polar byproducts.
Mass spectrometry data inconsistent with the expected product, possibly showing the addition of water or other nucleophiles.
Complex NMR spectra suggesting loss of the bicyclic structure.
Causality:
The 3-oxa-6-azabicyclo[3.1.1]heptane core contains an ether linkage that can be susceptible to cleavage under strongly acidic conditions, in a manner analogous to the ring-opening of epoxides.[6][7] Protonation of the ether oxygen creates a good leaving group, which can be followed by nucleophilic attack, leading to ring-opened products.[8]
Step-by-Step Troubleshooting Protocol:
Avoid Strong Acids: Whenever possible, avoid the use of strong, non-volatile acids (e.g., HBr, HI, H₂SO₄) in your reaction or work-up.[9] If an acidic medium is required, consider using milder or Lewis acids.
Control Reaction Temperature: Acid-catalyzed ring-opening is often accelerated at higher temperatures. Maintain the lowest practical temperature for your transformation.
Aqueous Work-up: During acidic aqueous work-up, perform the extraction quickly and at low temperatures to minimize contact time with the acid.
Characterization of Byproducts: If ring-opening is suspected, attempt to isolate and characterize the byproducts by LC-MS and NMR to confirm the structural change.
Problem 4: Unwanted Trifluoroacetylation of the Amine
Symptoms:
Formation of a less polar, neutral byproduct with a mass corresponding to the addition of a trifluoroacetyl group (M+96).
Appearance of a characteristic quartet in the 19F NMR spectrum.
Causality:
While trifluoroacetic acid itself is generally not an acylating agent, trace amounts of trifluoroacetic anhydride (TFAA) in the TFA used for salt formation or purification can lead to the formation of a stable trifluoroacetamide.[10] Certain peptide coupling reagents can also activate residual trifluoroacetic acid, leading to this side reaction.[11][12]
Step-by-Step Troubleshooting Protocol:
Source of TFA: Ensure the use of high-purity TFA for salt formation and purification to minimize the presence of TFAA.
Reaction Conditions for Amide Coupling: When performing amide couplings, add the coupling reagents and the carboxylic acid to the reaction mixture before adding the amine TFA salt and base. This can minimize the chance of activating residual TFA.
Purification: The trifluoroacetamide byproduct can typically be separated from the desired product by column chromatography due to the difference in polarity.
Frequently Asked Questions (FAQs)
Q1: How do I convert the TFA salt of 3-Oxa-6-Azabicyclo[3.1.1]Heptane to the free base or the HCl salt?
A1:
To the Free Base: Dissolve the TFA salt in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[13] Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Be aware that the free amine may be volatile or less stable than the salt form.
To the HCl Salt: One common method is to first generate the free base as described above. Then, dissolve the free base in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol) and add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete or the pH is acidic. The resulting hydrochloride salt can then be isolated by filtration or evaporation.[14] Alternatively, repeated dissolution in a solution containing excess HCl followed by lyophilization can be effective.[14]
Q2: Can the trifluoroacetate counterion interfere with my biological assays?
A2: Yes, the TFA counterion has been reported to potentially affect the accuracy and reproducibility of a range of cellular assays.[15][16] It is a strong acid and can alter the pH of your assay medium. For in vivo studies, it is generally recommended to exchange the TFA salt for a more biocompatible salt, such as acetate or hydrochloride.[14]
Q3: My reaction is sensitive to water. Is the TFA salt sufficiently anhydrous?
A3: Trifluoroacetic acid is hygroscopic, and the corresponding amine salts can retain water. For moisture-sensitive reactions, it is advisable to dry the TFA salt under high vacuum before use. Alternatively, converting the TFA salt to the free base and ensuring it is anhydrous before use may be a better approach.
Q4: What are the expected 1H and 13C NMR chemical shifts for the 3-Oxa-6-Azabicyclo[3.1.1]Heptane core?
A4: The exact chemical shifts will depend on the solvent and the specific salt form. However, you can expect characteristic signals for the bicyclic core. The proton and carbon atoms closer to the nitrogen and oxygen atoms will be the most deshielded. It is recommended to acquire a reference spectrum of your starting material for comparison with your reaction products.
Data and Diagrams
Table 1: Troubleshooting Summary
Problem
Potential Cause(s)
Recommended Solution(s)
Low/No Reactivity
Insufficiently basic conditions; low nucleophilicity of the amine.
Use at least 1 equivalent of a hindered base (e.g., DIPEA); pre-mix amine and base before adding electrophile.
Over-alkylation
Reaction of the product with the alkylating agent.
Use minimal excess of alkylating agent; lower reaction temperature; slow addition of electrophile.
Ring-Opening
Presence of strong acids.
Avoid strong, non-volatile acids; maintain low reaction and work-up temperatures.
Trifluoroacetylation
Impurities in TFA (TFAA); activation of residual TFA.
Use high-purity TFA; optimize order of addition in coupling reactions.
The 3-oxa-6-azabicyclo[3.1.1]heptane core is a rigid, bridged bicyclic system often employed in medicinal chemistry as a morpholine isostere .[1][2] Unlike the flexible morpholine ring, this scaffold locks the nitrogen and oxygen vectors, providing a distinct geometric profile that mimics meta-substituted benzenes or pyridines while improving metabolic stability and solubility.
Why is purification difficult?
High Polarity: The compact, polar nature of the free base makes it "stick" to standard silica.
UV Transparency: The core lacks a chromophore, rendering standard UV detection (254 nm) useless without derivatization.
Basicity: The bridgehead nitrogen interacts strongly with acidic silanols, causing severe peak tailing.
Strain Energy: The [3.1.1] bridge introduces ring strain, making the system susceptible to ring-opening under harsh acidic conditions.
Module 1: The "Invisible" Product (Detection Strategies)
Issue: User observes no peaks on the flash chromatogram despite mass balance indicating product presence.
Diagnosis: The scaffold is UV-inactive. Relying on UV 254/280 nm will result in fraction loss.
Protocol A: Visualization Stains (TLC)
Do not rely on UV. Use these specific stains to track the amine.
Stain Type
Sensitivity
Color Reaction
Mechanism
Ninhydrin
High (for 2° amines)
Red/Pink
Reacts with the free N-H at position 6.
KMnO₄
Medium
Yellow on Purple
Oxidizes the C-H bonds adjacent to heteroatoms.
Iodine (I₂)
High
Brown/Yellow
Reversible intercalation (non-destructive).
Dragendorff
High (Specific)
Orange
Specific for tertiary amines/alkaloids.
Protocol B: Automated Detection (Flash/Prep-HPLC)
If your system supports it, switch detection modes immediately.
ELSD (Evaporative Light Scattering Detector): The gold standard for this scaffold.
CAD (Charged Aerosol Detection): Highly sensitive, independent of chromophores.
MS (Mass Spectrometry): Set SIM (Selected Ion Monitoring) to [M+H]⁺.
Note: This scaffold ionizes well in ESI(+).
Module 2: The "Sticky" Amine (Chromatography Solutions)
Issue: Broad, tailing peaks that span 10+ column volumes, or complete irreversible adsorption.
Root Cause: The basic nitrogen (pKa ~8.5–9.5) protonates on acidic silica silanols.
Workflow: Selecting the Right Stationary Phase
Caption: Decision matrix for selecting the optimal purification method based on scale and impurity profile.
The "Gold Standard" Eluent: DCM / MeOH / NH₄OH
Standard silica gel is acidic. You must basify the mobile phase to suppress silanol ionization.
Preparation Protocol (The "90:9:1" Rule):
Prepare Component A: Dichloromethane (DCM).
Prepare Component B: A mixture of 90% Methanol and 10% Ammonium Hydroxide (28-30% aq).
Why premix B? Pure NH₄OH is immiscible with DCM. Methanol acts as the bridge.
Gradient: Run from 0% B to 20% B.
Result: The effective ammonia concentration neutralizes the silica, allowing the amine to elute as a sharp band.
Module 3: Stability & Handling (The Strained Ring)
Issue: Product decomposes during concentration or storage.
Scientific Context: The [3.1.1] system is strained.[1] While more stable than [1.1.1] propellanes, the oxygen bridge can act as a leaving group under strong Lewis acidic conditions, leading to ring opening.
Critical Handling Rules
Avoid Strong Lewis Acids: Do not use Aluminum Chloride (AlCl₃) or Boron Trifluoride (BF₃) during workup/derivatization unless strictly controlled.
Temperature Control: When concentrating free-base fractions on a rotary evaporator, keep the bath temperature < 40°C .
Storage: Store as a salt (HCl or Tosylate) whenever possible. The salt form stabilizes the nitrogen lone pair, preventing intermolecular reactions.
Recommended Salt:Tosylate (TsOH) . The tosylate salt of 3-oxa-6-azabicyclo[3.1.1]heptane is highly crystalline and non-hygroscopic, unlike the HCl salt which can be deliquescent.
Module 4: Synthesis-Specific Troubleshooting
Issue: Hydrogenation of N-Benzyl-3-oxa-6-azabicyclo[3.1.1]heptane stalls or yields impurities.
Context: A common route involves deprotecting the N-Benzyl intermediate using Pearlman’s Catalyst (Pd(OH)₂/C).
The "Acetonitrile Poisoning" Effect:
If the previous step involved Acetonitrile (MeCN) as a solvent, trace amounts can poison the Palladium catalyst, stalling the deprotection.
Corrective Protocol:
Solvent Swap: rigorously remove MeCN. Co-evaporate with Ethanol or 2-Propanol (IPA) 3 times before adding the catalyst.
Solvent Choice: Perform the hydrogenation in Methanol or Ethanol with a trace of acid (HCl or acetic acid) to protonate the product as it forms, preventing catalyst poisoning by the free amine.
Frequently Asked Questions (FAQ)
Q: Can I use reverse phase (C18) chromatography?A: Yes, but pH is critical . At acidic pH (0.1% Formic Acid), the amine is fully protonated and will elute in the void volume (no retention). You must use a High pH Buffer (10mM Ammonium Bicarbonate or Ammonium Hydroxide, pH 10) to keep the amine neutral and hydrophobic enough to retain on C18.
Q: My NMR shows a "split" in the peaks. Is it a mixture of diastereomers?A: No. The 3-oxa-6-azabicyclo[3.1.1]heptane core is achiral and has a plane of symmetry. However, if you have a substituent on the Nitrogen (e.g., N-Boc), you may see rotamers due to restricted rotation. Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound.
Q: How do I remove the benzyl group without opening the ring?A: Use Pd(OH)₂/C (Pearlman's Catalyst) in MeOH with H₂ (balloon). Avoid transfer hydrogenation with ammonium formate at high temps, as the ammonia byproduct can react with the strained ring in rare cases.
References
Synthesis of the Core: Stepan, A. F., et al. "Substituted 3-Oxa-6-azabicyclo[3.1.1]heptanes as Morpholine Isosteres." Organic Letters, vol. 13, no.[3] 15, 2011, pp. 4080–4083.[3]
General Bicyclic Amine Properties: Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, vol. 17, 2019, pp. 2839-2849.
Chromatography of Polar Amines: McCalley, D. V. "Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Compounds in High-Performance Liquid Chromatography." Journal of Chromatography A, vol. 1193, 2008, pp. 85-91.
Patent Literature (Synthesis Routes): Pfizer Inc. "Bicyclic Derivatives as Modulators of Chemokine Receptor Activity." WO2010123936, 2010.
Technical Guide: Overcoming Steric Hindrance with 3-Oxa-6-Azabicyclo[3.1.1]Heptane
This guide serves as a technical support center for researchers utilizing 3-Oxa-6-Azabicyclo[3.1.1]Heptane to overcome steric hindrance and solubility bottlenecks in drug discovery. Executive Summary: The "Precision Vect...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support center for researchers utilizing 3-Oxa-6-Azabicyclo[3.1.1]Heptane to overcome steric hindrance and solubility bottlenecks in drug discovery.
Executive Summary: The "Precision Vector" Solution
In modern medicinal chemistry, 3-Oxa-6-Azabicyclo[3.1.1]Heptane (3-O-6-N-BCHep) has emerged as a critical "Escape from Flatland" tool. Unlike traditional morpholine or piperazine surrogates, this scaffold offers a unique geometric advantage: it mimics the exit vectors of meta-substituted benzenes (approx. 120°) while maintaining a saturated, sp³-rich character.
Why use this to overcome steric hindrance?
Standard aromatic rings often encounter steric clashes in restricted binding pockets due to their planar π-electron clouds and lack of three-dimensionality. The [3.1.1] system provides a rigid, "puckered" geometry that can navigate these steric walls, aligning substituents perfectly without the bulk of a phenyl ring or the entropic penalty of a flexible chain.
Physicochemical Profile & Data
Before integrating this scaffold, review its comparative metrics against standard heterocycles. The [3.1.1] bridge significantly lowers lipophilicity (LogD) while increasing metabolic stability.
Table 1: Comparative Physicochemical Properties
Property
Morpholine
3-Oxa-6-Azabicyclo[3.1.1]Heptane
Impact on Design
Geometry
Flexible Chair
Rigid Bridged
Reduces entropic penalty upon binding.
Vector Angle
~109° (Variable)
~120° (Fixed)
Mimics meta-benzene; avoids steric clashes in narrow clefts.
Basicity (pKa)
8.3
~8.5 - 9.1
Slightly more basic due to ring strain; good for salt formation.
Lipophilicity (cLogP)
-0.86
Lower (-1.2 to -1.5)
Improves aqueous solubility (>500% vs benzene analogs).
Chirality
Achiral
Meso (Achiral)
Simplifies synthesis (no enantiomer separation needed).
This section addresses common failure points reported by our users during the synthesis and coupling of the 3-Oxa-6-Aza core.
Module A: Synthesis of the Core
Q: My cyclization yield is low (<20%) when forming the bicyclic system. What is going wrong?
A: The formation of the [3.1.1] bridge is thermodynamically demanding due to ring strain. The key failure point is often intermolecular polymerization rather than intramolecular cyclization.
Root Cause: Concentration is too high.
Solution: Run the cyclization step under high dilution conditions (0.01 M or lower).
Protocol Adjustment:
Use a Strecker reaction on 3-oxocyclobutanecarboxylate to install the amine and nitrile (cis-isomer is required for bridging).
Base Selection: Use t-BuOK (Potassium tert-butoxide) in THF. Weaker bases often fail to drive the closure of the strained 1-atom bridge.
Temperature: Maintain strict temperature control (0°C to RT). Heating often degrades the strained intermediate.
Module B: Coupling Reactions
Q: I cannot get the bridgehead nitrogen (Position 6) to couple with my aryl halide using standard Buchwald conditions.
A: The nitrogen at position 6 is located on the 1-atom bridge. While it is a secondary amine, it is sterically encumbered by the "wings" of the bicyclic system (the C2 and C4 protons). Standard Pd-catalysts often fail to ligate effectively.
Troubleshooting Protocol:
Catalyst Switch: Move to 3rd Generation Buchwald Precatalysts (e.g., RuPhos Pd G3 or BrettPhos Pd G3 ). These bulky ligands are specifically designed to facilitate reductive elimination in sterically crowded systems.
Base: Switch to Cs₂CO₃ (Cesium Carbonate) in Dioxane at 100°C.
Alternative: If direct coupling fails, consider an SɴAr approach (Nucleophilic Aromatic Substitution) if the aryl partner is electron-deficient (e.g., fluoropyridine). The nucleophilicity of the [3.1.1] amine is sufficient for SɴAr if the electrophile is activated.
Q: The scaffold decomposes during deprotection of the N-Boc group.
A: The [3.1.1] system possesses significant ring strain (~60 kcal/mol). Strong Lewis acids or prolonged exposure to concentrated TFA can trigger ring-opening, often reverting to a substituted cyclobutane or rearranging.
Recommended Protocol: Use HCl in Dioxane (4M) at 0°C for a short duration (30-60 mins). Avoid neat TFA. If the molecule is acid-sensitive, use TMSOTf/2,6-lutidine for a mild chemoselective deprotection.
Experimental Workflows (Visualized)
Workflow 1: Synthesis Logic & Decision Tree
The following diagram illustrates the critical decision points when synthesizing and utilizing the 3-Oxa-6-Aza scaffold.
Figure 1: Critical path for the synthesis of the 3-Oxa-6-Azabicyclo[3.1.1]heptane core. Note the strict requirement for the cis-isomer prior to cyclization.
Workflow 2: Vector Analysis for Steric Avoidance
Use this logic to determine if this scaffold is the correct solution for your steric clash issue.
Figure 2: Strategic selection process. The [3.1.1] scaffold is selected when a non-planar, angled vector with hydrogen-bond accepting capability is required.
References
Mykhailiuk, P. K., et al. (2023).[1][2] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link
Wishka, D. G., et al. (2011).[2] A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synthesis. Link
Levterov, V. V., et al. (2024).[3] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Link
PubChem. Compound Summary: 6-Oxa-3-azabicyclo[3.1.1]heptane.[4] National Library of Medicine. Link
Grygorenko, O. O., et al. (2024).[3] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. ChemRxiv. Link
Technical Support Center: Enhancing the Solubility of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Compounds
Prepared by: Senior Application Scientist, Advanced Chemistry Group Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Oxa-6-Azabicyclo[3.1.1]Heptane con...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Advanced Chemistry Group
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Oxa-6-Azabicyclo[3.1.1]Heptane containing compounds. This scaffold is a valuable non-classical isostere for piperidine and a promising structural motif in medicinal chemistry.[1] However, its rigid, bicyclic nature can present significant aqueous solubility challenges. Poor solubility can impede reliable assay performance, complicate in vivo administration, and ultimately hinder the progression of promising drug candidates.[2]
This guide provides a structured approach to understanding, troubleshooting, and overcoming these solubility hurdles. We will move from foundational principles to actionable experimental protocols, empowering you to make informed decisions in your research.
Section 1: Understanding the Root Causes of Poor Solubility
A compound's aqueous solubility is governed by the delicate balance between its interactions with itself in the solid state (crystal lattice energy) and its interactions with water molecules (hydration energy).[3][4] For 3-Oxa-6-Azabicyclo[3.1.1]Heptane derivatives, several factors are at play.
1.1 The Impact of the Bicyclic Core: Lipophilicity and Crystal Packing
The rigid, three-dimensional structure of the 3-Oxa-6-Azabicyclo[3.1.1]Heptane core, while beneficial for exploring new chemical space, can contribute to low solubility.[5]
Crystal Lattice Energy: Rigid, symmetrical molecules can pack very efficiently into a stable crystal lattice.[3] Overcoming this high lattice energy—the energy required to break apart the crystal—is a primary barrier to dissolution.[4][6] Strategies that disrupt this efficient packing, such as reducing planarity or introducing conformational flexibility, can significantly improve solubility.[2]
Lipophilicity (LogP): While the core contains heteroatoms, extensive substitution with hydrophobic moieties to increase potency can drive up the overall lipophilicity of the molecule, leading to poor aqueous solubility.[2][7]
1.2 The Critical Role of pH and pKa
The "aza" component of the scaffold name refers to the nitrogen atom, which typically behaves as a weak base. This is the most critical handle for solubility manipulation.
Ionization: In an aqueous environment, the basic nitrogen atom can be protonated, forming a positively charged species. This ionized form is significantly more polar and, therefore, more water-soluble than the neutral form.[8]
pH-Dependent Solubility: The extent of this protonation is directly dependent on the pH of the solution and the pKa of the amine. At a pH below the compound's pKa, the protonated (more soluble) form will dominate. Conversely, at a pH above the pKa, the neutral (less soluble) form will be prevalent. This is why many basic drugs are formulated as salts to enhance their dissolution.[9][10]
This section is formatted in a problem-and-solution format to directly address common experimental challenges.
Question 1: "My compound crashed out of my aqueous buffer during my biological assay. What's my first step?"
Answer: This is a classic sign of exceeding the compound's kinetic or thermodynamic solubility under the assay conditions. The first step is to systematically characterize the compound's solubility profile.
Immediate Actions & Rationale:
pH Adjustment: The quickest intervention is to lower the pH of your buffer, if your assay can tolerate it. Since your compound contains a basic nitrogen, decreasing the pH will increase the proportion of the protonated, more soluble species.[11]
Determine Thermodynamic Solubility: Move beyond simple observation and quantify the true equilibrium solubility. This provides a baseline for all future formulation work. The gold-standard is the shake-flask method.[12] (See SOP 1 ).
Profile pH vs. Solubility: Measure the thermodynamic solubility at several pH points (e.g., pH 5.0, 6.8, 7.4) to understand its behavior in different environments (See SOP 2 ). This data is crucial for predicting its behavior in various biological media.
Question 2: "My lead compound is potent, but its intrinsic solubility is too low for in vivo studies. How can I systematically improve it?"
Answer: A multi-pronged approach combining formulation and chemical modification is often necessary. The logical workflow is to first exhaust formulation strategies before moving to more resource-intensive chemical synthesis.
Below is a decision-making workflow to guide your strategy.
Caption: A workflow for systematically addressing poor solubility.
Question 3: "Adjusting pH provided a modest improvement, but not enough. What are my next formulation options?"
Answer: When pH modification is insufficient, you can explore salt formation and the use of formulation excipients.
Strategy 1: Salt Formation. This is one of the most effective and widely used methods for improving the solubility and dissolution rate of basic drugs.[9][13] By reacting the basic nitrogen of your compound with an acid, you form a salt which is often more soluble and has better solid-state properties.[10]
Causality: The salt form readily dissociates in water, releasing the protonated (and highly soluble) form of your drug, which can temporarily create a supersaturated solution that enhances absorption.[8]
Action: Screen a variety of pharmaceutically acceptable counter-ions (e.g., hydrochloride, mesylate, tosylate, sulfate, phosphate). The hydrochloride salt is a common and effective starting point.[14]
Self-Validation: A successful salt will show a significantly higher aqueous dissolution rate and solubility compared to the free base form.
Strategy 2: Co-solvents and Excipients. These are often used for preclinical formulations or challenging compounds.
Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[15][16] Common examples include Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), and ethanol.[15][17]
Caveat: High concentrations of co-solvents can sometimes lead to drug precipitation upon dilution in aqueous physiological fluids.[18] Always check for precipitation upon dilution of your formulation.
Surfactants: Molecules like Polysorbate 80 (Tween 80) can form micelles that encapsulate the drug, increasing its apparent solubility.
Complexing Agents: Cyclodextrins can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule and increasing solubility.[19]
Question 4: "Formulation strategies are not viable for my application. Should I consider chemical modification?"
Answer: Yes, if formulation fails or is not appropriate, medicinal chemistry strategies are the next logical step. The goal is to alter the molecule's intrinsic physicochemical properties.[7]
Strategy 1: Add Polar, Flexible Groups. Add polar functional groups to a part of the molecule that is exposed to the solvent and not critical for binding to its biological target.[2]
Causality: Adding hydrogen bond donors/acceptors (like hydroxyls or amines) and flexible chains disrupts efficient crystal packing and increases favorable interactions with water.[2][7][20] Introducing moieties like a morpholine or a hydroxyethoxy group can be very effective.[2]
Strategy 2: Disrupt Molecular Symmetry and Planarity. High melting point is often correlated with low solubility because it reflects strong crystal lattice energy.[7]
Causality: By introducing asymmetry or non-planar sp³-rich fragments, you can disrupt the intermolecular interactions that hold the crystal together, thereby lowering the melting point and increasing solubility.[3]
Strategy 3: The Prodrug Approach. A prodrug is an inactive derivative of a drug that is converted to the active form in vivo. This is an excellent strategy for overcoming fundamental solubility limitations.[21][22]
Causality: For tertiary amines, a common approach is to create a quaternary amine prodrug, for example by adding an N-phosphonooxymethyl group.[23][24] This creates a highly polar, charged moiety that dramatically increases aqueous solubility. The promoiety is then cleaved by endogenous enzymes (like alkaline phosphatase) to release the parent drug.[24] A loxapine prodrug using this approach showed a >15,000-fold increase in solubility at pH 7.4.[24]
This protocol determines the equilibrium solubility of a compound, which is a critical parameter for drug development.[11][25]
Objective: To determine the maximum concentration of a compound that can be dissolved in a specific aqueous buffer at equilibrium.
Materials:
Test compound (solid form)
Calibrated analytical balance
Glass vials with screw caps
Orbital shaker with temperature control
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
Centrifuge or filtration device (e.g., 0.22 µm PVDF syringe filters)
HPLC-UV or LC-MS/MS system for quantification
Procedure:
Preparation: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into 1 mL of buffer). The key is to have undissolved solid visible throughout the experiment.
Equilibration: Cap the vials securely and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[26]
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step.[12]
Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
Method B (Filtration): Filter the suspension through a low-binding 0.22 µm filter. Discard the first few drops to avoid adsorptive losses.
Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate solvent (e.g., mobile phase or Acetonitrile/Water) to a concentration within the linear range of your analytical method.
Analysis: Analyze the diluted sample by a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a stock solution of the compound.
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the result in µg/mL or µM.
Self-Validation: The presence of a solid pellet after centrifugation or solid on the filter paper confirms that an excess of the compound was used, validating that the measured solubility is the thermodynamic equilibrium value.
SOP 2: pH-Dependent Solubility Profiling
Objective: To understand how a compound's solubility changes across a physiologically relevant pH range.
Procedure:
Follow SOP 1 precisely.
Instead of a single buffer, perform the experiment in parallel using a series of buffers, for example:
pH 2.0 (e.g., 0.01 N HCl)
pH 4.5 (e.g., Acetate buffer)
pH 6.8 (e.g., Phosphate buffer)
pH 7.4 (e.g., Phosphate buffer)
Plot the resulting solubility (µg/mL) on the y-axis against the buffer pH on the x-axis.
Expected Result: For a basic compound like a 3-Oxa-6-Azabicyclo[3.1.1]Heptane derivative, you should observe significantly higher solubility at lower pH values.
Caption: Impact of pH on the ionization state and solubility.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility?
A1:Thermodynamic solubility is the true equilibrium solubility of a compound when excess solid is in equilibrium with the solution, typically measured using the shake-flask method over 24-48 hours.[11][27] Kinetic solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution. Kinetic assays are faster and higher-throughput, making them suitable for early discovery screening, while thermodynamic solubility is more accurate and essential for lead optimization and formulation development.[25][28][29]
Q2: How does salt formation actually increase solubility?
A2: Salt formation increases the dissolution rate of a compound.[9] While the intrinsic solubility of the neutral form remains the same, the salt form dissolves rapidly to create a high concentration of the protonated, soluble species. This can lead to a temporary supersaturated state that can be absorbed before the compound has time to precipitate back to its less soluble, neutral form.[8]
Q3: My compound is a hydrochloride salt. Why is it still poorly soluble in a neutral pH buffer?
A3: Even as a salt, the compound's solubility is still governed by the pH of the medium.[9] In a neutral or basic buffer (pH > pKa), the protonated salt will convert back to the neutral free base, which may then precipitate if its intrinsic solubility is exceeded. The salt form provides the greatest advantage when the dissolution medium is acidic.
Q4: What are the best practices for preparing stock solutions of these compounds for in vitro screening?
A4: Always use a high-quality, dry organic solvent like DMSO. Prepare a high-concentration stock (e.g., 10-20 mM). When diluting into your final aqueous assay buffer, perform the dilution serially and mix vigorously to minimize the chance of immediate precipitation. Be aware of the final percentage of DMSO in your assay, as it can affect biological results.
References
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
Al-kassas, R., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. Pharmaceutics. Available at: [Link]
Mykhailiuk, P. K., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Available at: [Link]
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]
Liu, T., et al. (2014). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Grygorenko, O. O., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
National Center for Biotechnology Information. 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem Compound Database. Available at: [Link]
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
Fugo, G., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]
Ferreira, I. C., et al. (2011). Prodrugs for Amines. Molecules. Available at: [Link]
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
Dehghan, H., et al. (2013). Aqueous Solubility Prediction: Do Crystal Lattice Interactions Help?. Journal of Chemical Information and Modeling. Available at: [Link]
Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
Johnson, T. A. (2011). Improving solubility via structural modification. ResearchGate. Available at: [Link]
Evotec. Thermodynamic Solubility Assay. Evotec. Available at: [Link]
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]
Krise, J. P., & Stella, V. J. (1996). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry. Available at: [Link]
Palmer, D. S., et al. (2013). Aqueous solubility prediction: do crystal lattice interactions help?. Journal of Chemical Information and Modeling. Available at: [Link]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
Gavezzotti, A. (2003). Calculation of lattice energies of organic crystals: the PIXEL method in a new version. CrystEngComm. Available at: [Link]
Ghose, A. K., et al. (2021). Tactics to Improve Solubility. The Royal Society of Chemistry. Available at: [Link]
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]
Vadnere, M., et al. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Pharmaceutical Investigation. Available at: [Link]
ICCVAM. (2003). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]
Krise, J. P., et al. (1997). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. Pharmaceutical Research. Available at: [Link]
LibreTexts Chemistry. (2021). Lattice Energies and Solubility. Chemistry LibreTexts. Available at: [Link]
Al-kassas, R., et al. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
Kumar, L., & Singh, A. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
Al-kassas, R., et al. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. ResearchGate. Available at: [Link]
Sugano, K., et al. (2019). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. ResearchGate. Available at: [Link]
Chen, J. R., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics. Available at: [Link]
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available at: [Link]
ResearchGate. (2018). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. Available at: [Link]
Müller, C. E. (2009). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Chemistry & Biodiversity. Available at: [Link]
Zoghbi, T., et al. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
Grygorenko, O. O., et al. (2021). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
Physicochemical Profiling: 3-Oxa-6-Azabicyclo[3.1.1]Heptane vs. Morpholine
This guide provides an in-depth physicochemical comparison between the classical drug discovery scaffold Morpholine and its rigidified bioisostere, 3-Oxa-6-Azabicyclo[3.1.1]Heptane . Executive Summary In medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth physicochemical comparison between the classical drug discovery scaffold Morpholine and its rigidified bioisostere, 3-Oxa-6-Azabicyclo[3.1.1]Heptane .
Executive Summary
In medicinal chemistry, Morpholine is a ubiquitous solubilizing group and hydrogen bond acceptor. However, its flexibility and metabolic susceptibility (N-oxidation,
-carbon oxidation) often necessitate bioisosteric replacement.
3-Oxa-6-Azabicyclo[3.1.1]Heptane (often referred to as a "bridged morpholine") has emerged as a superior surrogate. By imposing geometric constraints via a bicyclic bridge, this scaffold:
Restricts Conformation: Reduces the entropic penalty of binding.[1]
Modulates Basicity: Alters the electronic environment of the nitrogen.
Redirects Exit Vectors: Offers a distinct projection angle compared to the chair conformation of morpholine.
This guide objectively compares these two scaffolds to assist in rational structure-activity relationship (SAR) design.
Structural & Geometric Analysis
The fundamental difference lies in the topology. Morpholine exists predominantly in a chair conformation , allowing for ring flipping and flexibility. The 3-oxa-6-azabicyclo[3.1.1]heptane locks the morpholine-like atoms into a rigid bicyclo[3.1.1] system , effectively fusing an azetidine and a pyran-like arrangement.
Geometric Comparison Diagram
The following diagram illustrates the structural relationship and the "locking" mechanism that differentiates the two.
Figure 1: Structural logic driving the transition from Morpholine to its bridged isostere.
Physicochemical Property Comparison
The following table synthesizes experimental trends and calculated data. Note that specific values can shift based on substituents, but the delta (
) remains consistent.
Property
Morpholine
3-Oxa-6-Azabicyclo[3.1.1]Heptane
Impact on Drug Design
Basicity (pKa)
~8.36 (Conj. Acid)
~8.5 – 9.5 (Est.)*
The bridged nitrogen has significant azetidine character (typically more basic), but the inductive effect of the oxygen (3-bonds away) modulates this. It is often slightly more basic than morpholine.
Lipophilicity (cLogP)
-0.86
~ -0.8 to -0.6
Similar. The bridge adds carbon content (increasing LogP), but the exposed polar surface area (PSA) often compensates. It is a "lipophilicity neutral" change.
Solubility
High
High
The salt forms (e.g., tosylate, hydrochloride) of the bicycle are highly crystalline and water-soluble.
Metabolic Stability
Low/Moderate
High
The bridge prevents the formation of the oxocarbenium ion intermediate required for oxidative ring opening (N-dealkylation).
Exit Vector
Equatorial (Chair)
Bridgehead Projection
The bicycle mimics the vector of a meta-substituted aromatic ring , whereas morpholine mimics a para- or flexible vector.
*Note: The exact pKa of the bridged system is sensitive to the specific isomer and substitution. The 6-aza isomer places the nitrogen in a strained 4-membered ring environment, generally elevating basicity compared to the 6-membered morpholine ring.
Experimental Protocols
To validate these properties in your specific chemical series, use the following standardized protocols.
Objective: Determine the precise ionization constant of the bridged amine to assess permeability and off-target risks (e.g., hERG).
Preparation: Dissolve 5 mg of the test compound (hydrochloride or tosylate salt) in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.
Titration:
Acidify the solution to pH ~2.0 using 0.1 M HCl.
Titrate with 0.1 M standardized KOH (CO2-free) in 5 µL increments.
Record pH after stabilization (<0.1 mV drift/sec).
Analysis: Plot pH vs. Volume of KOH. The inflection point (first derivative max) corresponds to the pKa. Use the Henderson-Hasselbalch equation to refine the value.
Control: Run Morpholine HCl as a reference standard (Expected pKa: 8.36).
Protocol B: Chromatographic Hydrophobicity Index (CHI) LogP
Gradient: Fast gradient 0% to 100% B over 5 minutes.
Calibration: Inject a mixture of standards with known LogP values (Theophylline, Benzene, Toluene, Triphenylene).
Calculation:
Measure retention time (
) of the test compound.
Convert
to CHI value using the calibration curve.
Formula:
.
Strategic Application in Drug Discovery[1][2][3][4]
The decision to switch from morpholine to 3-oxa-6-azabicyclo[3.1.1]heptane should be driven by specific optimization goals.
Decision Logic Workflow
Figure 2: Decision tree for bioisosteric replacement.
Case Study Insight
In kinase inhibitor design, replacing a solvent-exposed morpholine with 3-oxa-6-azabicyclo[3.1.1]heptane often maintains solubility while improving microsomal stability (t1/2) by >2-fold. The rigid scaffold prevents the "floppiness" of the morpholine ring, often picking up additional van der Waals interactions in the binding pocket or simply reducing the entropic cost of binding.[1]
References
Walker, D. P., et al. (2012).[2][3] "Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block." Synthesis, 44(18), 2859–2862.[1][2] Link
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2867. Link
Barnes-Seeman, D. (2012). "The Role of Physicochemical Properties in the Optimization of Drug Candidates." Journal of Medicinal Chemistry, 55, 9463-9476. Link
Enamine Building Blocks. "Bicyclic Morpholine Surrogates." Enamine Ltd.[3][4] Product Catalog. Link
A Guide to Bicyclic Scaffolds: Navigating 3D Space in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic ring systems.[1] The exploration of three-dimensional (3D) molecular architectu...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic ring systems.[1] The exploration of three-dimensional (3D) molecular architectures has become a cornerstone of modern drug discovery, offering a powerful strategy to enhance pharmacological properties and unlock new biological targets. This guide provides an in-depth comparison of key bicyclic scaffolds, elucidating their strategic application in the design of next-generation drugs. We will examine the synthesis, physicochemical properties, and therapeutic potential of these rigid frameworks, supported by experimental data and validated protocols.
The Imperative for Three-Dimensionality in Drug Design
The over-reliance on flat, aromatic structures in drug discovery has led to a saturation of chemical space and a higher attrition rate of drug candidates in clinical trials. A growing body of evidence suggests that molecules with a higher fraction of sp3-hybridized carbons (Fsp3), a key descriptor of 3D-dimensionality, exhibit improved clinical success rates.[2][3][4] This is attributed to several factors, including enhanced target selectivity, improved metabolic stability, and increased aqueous solubility.[3][5] Bicyclic scaffolds are at the vanguard of this paradigm shift, serving as versatile bioisosteres for conventional aromatic and aliphatic rings while introducing novel structural features.[6][7]
A Comparative Analysis of Prominent Bicyclic Scaffolds
This section will dissect the properties and applications of three influential bicyclic scaffolds: bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane.
Bicyclo[1.1.1]pentane (BCP): The Preeminent Phenyl Ring Mimic
The bicyclo[1.1.1]pentane (BCP) scaffold has gained significant traction as a bioisosteric replacement for para-substituted phenyl rings.[1][8] Its rigid, linear geometry effectively mimics the spatial orientation of a 1,4-disubstituted benzene ring, but with a distinct and often advantageous physicochemical profile.[9]
Synthesis and Functionalization: The accessibility of BCPs has been greatly enhanced by advances in synthetic chemistry, particularly through the use of [1.1.1]propellane as a key intermediate.[10] This has enabled the efficient and scalable synthesis of a wide array of monosubstituted and 1,3-disubstituted BCPs, facilitating their integration into drug discovery programs.[8][11]
Key Physicochemical Properties:
Enhanced Aqueous Solubility: Replacing a planar aromatic ring with a saturated, 3D BCP core typically leads to a significant improvement in aqueous solubility, a critical factor for oral bioavailability.[8][12]
Increased Metabolic Stability: The non-aromatic nature and strong C-H bonds of the BCP cage render it less susceptible to oxidative metabolism, a common liability for phenyl rings.[13]
Reduced Lipophilicity: BCPs generally exhibit lower lipophilicity (logP) compared to their phenyl counterparts, which can contribute to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[13]
Strategic Applications: The beneficial properties of BCPs have been demonstrated in numerous drug candidates. For instance, the substitution of a fluorophenyl moiety with a BCP in the γ-secretase inhibitor avagacestat resulted in improved aqueous solubility and oral absorption while maintaining inhibitory potency.[8]
Bicyclo[2.2.2]octane (BCO): A Rigid Scaffold for Vectorial Exploration
The bicyclo[2.2.2]octane (BCO) scaffold presents a larger, more sterically demanding three-dimensional core compared to BCP.[14] Its rigid, cage-like structure provides well-defined exit vectors for substituents, enabling a systematic exploration of the chemical space surrounding a central pharmacophore.[15]
Synthesis and Functionalization: While the synthesis of functionalized BCOs can be more intricate than that of BCPs, various synthetic routes have been established, often commencing from readily available starting materials. The bridgehead positions serve as primary points for derivatization, allowing for the introduction of diverse functional groups.
Key Physicochemical Properties:
Structural Rigidity: The inherent rigidity of the BCO framework can pre-organize a molecule for optimal binding to its biological target, potentially enhancing potency and selectivity.[14]
Three-Dimensional Diversity: The defined geometry of the BCO scaffold facilitates the creation of molecules with distinct 3D shapes, which is crucial for probing the complex topographies of protein binding pockets.[16]
Modulation of Physicochemical Properties: Similar to BCPs, the incorporation of a BCO moiety can lead to improved solubility and metabolic stability in comparison to aromatic bioisosteres.[13][14]
Strategic Applications: BCOs have been successfully employed in the design of inhibitors for a range of targets, including proteases and ion channels.[17] Their ability to project substituents into specific regions of a binding site makes them an invaluable tool for structure-activity relationship (SAR) studies.[18]
Cubanes: Maximizing Three-Dimensionality
Cubanes represent a pinnacle of 3D molecular architecture, featuring a highly strained, perfectly symmetrical cubic cage.[19][20] Once a synthetic curiosity, recent advancements have made cubane derivatives more accessible for applications in medicinal chemistry.[21]
Synthesis and Functionalization: The synthesis and functionalization of the cubane core remain a specialized field. However, methods for the selective introduction of functional groups onto the cubane scaffold are now available, enabling their incorporation into complex bioactive molecules.[20][21]
Key Physicochemical Properties:
Unparalleled 3D Geometry: The unique cubic shape of this scaffold offers a novel means to explore chemical space that is inaccessible with more conventional linear or planar structures.[19][22]
Exceptional Metabolic Stability: The cubane cage is remarkably resistant to metabolic degradation due to the absence of easily oxidizable C-H bonds.[12][22]
Distinct Electronic Properties: The strained C-C bonds within the cubane structure impart unusual electronic properties that can influence its interactions with biological targets.[19]
Strategic Applications: While still an emerging area, cubanes have shown promise in the development of novel therapeutics, including enzyme inhibitors and central nervous system (CNS) agents.[19][23] Their distinctive shape and high stability make them an intriguing scaffold for addressing challenging biological targets.[22]
Assessment of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[24][25]
Protocol:
Add an excess amount of the solid compound to a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[24][26]
Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 18-24 hours) to ensure equilibrium is reached.[26][27]
Filter the saturated solution to remove any undissolved solid.[26]
Determine the concentration of the compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[28]
Perform the experiment in replicate to ensure the precision and accuracy of the results.
In Vitro Metabolic Stability Assay (Liver Microsomes)
The metabolic stability of a compound is commonly evaluated by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.[29][30]
Protocol:
Incubate the test compound (at a fixed concentration, e.g., 1 µM) with liver microsomes (e.g., human, rat) in the presence of the cofactor NADPH at 37 °C.[29][31]
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[29][31]
Quench the enzymatic reaction by adding a cold organic solvent, such as acetonitrile.[29]
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.[29]
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the rate of disappearance of the compound.[32]
Visualizing Scaffold Relationships and Applications
Caption: Bioisosteric replacement of a planar phenyl ring with 3D bicyclic scaffolds.
Caption: Integration of bicyclic scaffolds into a typical drug discovery pipeline.
Conclusion and Future Perspectives
The judicious use of bicyclic scaffolds represents a powerful tactic for overcoming many of the challenges inherent in modern drug discovery. By embracing three-dimensionality, medicinal chemists can access novel chemical space and engineer molecules with superior pharmacological properties.[33][34][35][36][37][38] The ongoing development of innovative synthetic methodologies promises to expand the repertoire of accessible bicyclic and polycyclic scaffolds, further enriching the drug discovery toolbox. As our understanding of the intricate interplay between 3D molecular structure and biological function continues to evolve, the importance of these rigid frameworks in rational drug design is set to grow exponentially.
References
Vertex AI Search. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions | Journal of the American Chemical Society.
Vertex AI Search. (n.d.). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - NIH.
Vertex AI Search. (n.d.). Bridge Functionalisation of Bicyclo[1.1.
Vertex AI Search. (n.d.). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring - PharmaBlock.
Vertex AI Search. (n.d.).
Vertex AI Search. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab.
Vertex AI Search. (n.d.). Cubanes in Medicinal Chemistry - PubMed.
Vertex AI Search. (n.d.). Bicyclic scaffolds synthesized in this work shown in r –θ (A) and θ –...
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine.
Vertex AI Search. (n.d.). New and Unusual Scaffolds in Medicinal Chemistry - PubMed.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems.
Vertex AI Search. (2018).
Vertex AI Search. (n.d.). Fsp3: A new parameter for drug-likeness - PubMed.
Vertex AI Search. (2024). Benzene Bioisosteric Replacements - Enamine.
Vertex AI Search. (n.d.). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC - NIH.
Vertex AI Search. (2022).
Vertex AI Search. (n.d.). Bicyclo[1.1.
Vertex AI Search. (2020).
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
Vertex AI Search. (n.d.). Bicyclo[2.2.
Vertex AI Search. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
Vertex AI Search. (2023). Application of fSP3 towards Non-Systemic Drug Discovery - Preprints.org.
Vertex AI Search. (n.d.). Why 3D is not the always the winner in fragment-based screening?
Vertex AI Search. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition | CCS Chemistry - Chinese Chemical Society.
Vertex AI Search. (n.d.). Metabolic Stability Assays - Merck Millipore.
Vertex AI Search. (n.d.). Bioisosteric Replacements - Chemspace.
Vertex AI Search. (n.d.). Fsp3 and Drug Discovery Success | PDF | Solubility | Molecules - Scribd.
Vertex AI Search. (n.d.). 2-Azabicyclo[2.2.2.
Vertex AI Search. (n.d.). 3D-shaped Fragment Library - Life Chemicals.
Vertex AI Search. (n.d.). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2.
Vertex AI Search. (n.d.). Shake-Flask Solubility Assay - Enamine.
Vertex AI Search. (n.d.). Cubanes for Medicinal Chemistry - Enamine.
Vertex AI Search. (2024).
Vertex AI Search. (2025).
Vertex AI Search. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO.
Vertex AI Search. (2014).
Vertex AI Search. (n.d.). FragGen: towards 3D geometry reliable fragment-based molecular generation - Chemical Science (RSC Publishing).
Vertex AI Search. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines - Organic & Biomolecular Chemistry (RSC Publishing).
Vertex AI Search. (n.d.). Bridge-Fused Rings as m-Phenyl Bioisosteres - PharmaBlock.
Technical Guide: Conformational Dynamics of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Scaffolds
Topic: Conformational Analysis of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Derivatives Content Type: Publish Comparison Guide Executive Summary: Escaping Flatland with Bridged Morpholines In the pursuit of improved physicochemic...
Executive Summary: Escaping Flatland with Bridged Morpholines
In the pursuit of improved physicochemical properties and intellectual property (IP) novelty, medicinal chemists frequently employ bioisosterism to replace saturated heterocycles. The 3-oxa-6-azabicyclo[3.1.1]heptane core has emerged as a critical constrained bioisostere of morpholine .[1][2]
Unlike the flexible morpholine ring, which undergoes rapid chair-chair interconversion, the [3.1.1] bicyclic system imposes a rigid geometric constraint. This "locking" effect restricts the exit vectors of substituents, potentially enhancing binding affinity by reducing the entropic penalty upon protein-ligand binding. This guide analyzes the conformational preferences of this scaffold, compares it with standard alternatives, and provides validated protocols for its synthesis and analysis.
Conformational Analysis: The [3.1.1] Constraint
The 3-oxa-6-azabicyclo[3.1.1]heptane system consists of a cyclobutane ring bridged by a heteroatom-containing chain. This architecture forces the six-membered ring (containing the oxygen and nitrogen) into a distorted boat/bridged-chair conformation .
Structural Dynamics
Bridgehead Constraints: The bridgehead carbons (C1 and C5) prevent the ring flip typical of monocyclic morpholines.
Pucker & Vector Alignment:
The nitrogen atom (N6) is part of the bridge, while the oxygen (O3) is in the larger ring.
Substituents on the nitrogen (N6) and the carbon backbone display defined Exit Vectors .
Cis-isomers (substituents relative to the bridge) typically mimic the chair conformation of morpholine/piperidine.
Trans-isomers often mimic the boat conformation , providing access to chemical space inaccessible to standard morpholines.
Key Mechanistic Insight: The high energy barrier to inversion at the nitrogen bridge (due to ring strain) effectively freezes the lone pair orientation in many derivatives, influencing basicity and hydrogen-bond accepting capability.
Comparative Analysis: Morpholine vs. Bridged Isosteres
The following table compares the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold against the parent morpholine and the spirocyclic alternative (2-oxa-6-azaspiro[3.3]heptane).
Feature
Morpholine (Parent)
3-Oxa-6-Azabicyclo[3.1.1]Heptane
2-Oxa-6-Azaspiro[3.3]Heptane
Structure Type
Monocyclic (Flexible)
Bridged Bicyclic (Rigid)
Spiro Bicyclic (Rigid)
Chirality
Achiral
Achiral (Meso)* / Chiral (Substituted)
Achiral
Conformation
Dynamic Chair-Chair Equilibrium
Locked Distorted Boat/Chair
Perpendicular Rings
Exit Vector Angle
~180° (equatorial-equatorial)
~118° - 120° (mimics meta-arene)
~180° (Linear)
Lipophilicity (cLogP)
Baseline (Low)
Similar/Slightly Lower (More compact)
Lower (High Fsp³)
Basicity (pKa)
~8.3
~8.5 - 9.0 (Bridgehead strain effect)
~9.5 (Secondary amine)
Metabolic Stability
Moderate (Oxidative opening)
High (Steric protection of N/O)
High
*Note: The unsubstituted core is achiral (meso), but substitution at C2/C4 induces chirality.
Visualization: Conformational Energy Landscape
The following diagram illustrates the relationship between the flexible morpholine and the rigidified [3.1.1] analog, highlighting the "entropic lock" mechanism.
Figure 1: Comparison of entropic costs during protein binding. The pre-organized [3.1.1] scaffold avoids the high entropic penalty associated with freezing the flexible morpholine ring.
Experimental Protocols
Protocol A: Synthesis via Double Alkylation (Self-Validating)
This route is preferred for its scalability and use of inexpensive starting materials.
Reagents:
Substrate: 3-hydroxycyclobutane-1-carboxylic acid derivative or cis-1,3-bis(hydroxymethyl)cyclobutane equivalents.
Cyclization Agent: Triflic anhydride (
) or Mesyl chloride ().
Amine Source: Benzylamine (for protected intermediate) or Ammonia equivalents.
Step-by-Step Workflow:
Activation: React cis-1,3-bis(hydroxymethyl)cyclobutane with
(2.2 equiv) and in DCM at 0°C to form the bis-mesylate.
Validation Point: TLC should show disappearance of diol (
) and appearance of bis-mesylate ( in 1:1 Hex/EtOAc).
Cyclization: Treat the bis-mesylate with Benzylamine (1.1 equiv) in refluxing acetonitrile (
, Pd/C, MeOH) removes the benzyl group to yield the free amine.
Quality Control:
-NMR must show distinct bridgehead protons at 2.5–3.0 ppm (multiplet) and bridge protons characteristic of the [3.1.1] system.
Protocol B: Exit Vector Plot (EVP) Analysis
To confirm the bioisosteric utility, perform EVP analysis comparing the derivative to morpholine.
Computational Modeling: Generate low-energy conformers using DFT (B3LYP/6-31G*).
Vector Definition: Define the centroid of the ring and the vector of the lone pair or substituent bond.
Overlay: Superimpose the [3.1.1] derivative onto the morpholine chair conformer.
Success Criteria: RMSD < 0.5 Å for the heavy atoms of the pharmacophore.
Visualization: Synthesis Workflow
Figure 2: Validated synthetic route for the construction of the 3-oxa-6-azabicyclo[3.1.1]heptane core.
References
Mykhailiuk, P. K. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
Biological activity of compounds containing the 3-Oxa-6-Azabicyclo[3.1.1]Heptane moiety
This guide provides an in-depth technical analysis of the 3-Oxa-6-Azabicyclo[3.1.1]Heptane moiety, a conformationally restricted bioisostere of morpholine. It is designed for medicinal chemists and drug discovery scienti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 3-Oxa-6-Azabicyclo[3.1.1]Heptane moiety, a conformationally restricted bioisostere of morpholine. It is designed for medicinal chemists and drug discovery scientists evaluating scaffold-hopping strategies to improve selectivity, intellectual property position, or physicochemical properties.
Executive Summary
The 3-oxa-6-azabicyclo[3.1.1]heptane system is a bridged bicyclic heterocycle that serves as a rigidified analogue of morpholine.[1] By constraining the flexible morpholine chair into a bridged cage, this scaffold reduces the entropic penalty of binding and alters the exit vectors of substituents. While it maintains the lipophilicity (cLogP) of morpholine, it offers a distinct pharmacological profile, particularly useful for probing steric limitations in enzyme pockets (e.g., kinases like mTOR) and generating novel intellectual property.
Key Value Proposition:
Bioisosterism: Achiral replacement for morpholine with retained polarity and lipophilicity.
Conformational Rigidity: Fixes the spatial orientation of the nitrogen lone pair and the oxygen atom, potentially enhancing selectivity.
Chemical Space: Offers a "break-out" vector from crowded IP spaces dominated by standard morpholine and piperazine drugs.
Structural Analysis & Vector Geometry
Unlike the flexible morpholine ring, which exists predominantly in a chair conformation but can flip, the 3-oxa-6-azabicyclo[3.1.1]heptane is locked.
Nomenclature Note: It is crucial to distinguish this isomer from its regioisomer, 6-oxa-3-azabicyclo[3.1.1]heptane.
3-Oxa-6-aza: The oxygen is part of the 3-atom bridge (position 3), and the nitrogen forms the 1-atom bridge (position 6).
Geometry: The nitrogen atom at the bridgehead (position 6) is pyramidalized but constrained. The C3-O-C3 vector is fixed relative to the N-substituent vector.
Visualizing the Scaffold Comparison
Figure 1: Structural relationship between Morpholine and its [3.1.1] bridged analogs.
Biological Activity Profile
The biological utility of 3-oxa-6-azabicyclo[3.1.1]heptane is best understood through comparative case studies where it replaces morpholine or other bridged systems (like [3.2.1] octanes).
Case Study: mTOR Kinase Inhibition (PQR620 Series)
In the development of PI3K/mTOR inhibitors, researchers evaluated the effect of bridging the morpholine moiety on potency and selectivity.[2][3]
Context: Morpholine is a common hinge-binding motif in kinase inhibitors (e.g., interacting with the hinge region of mTOR).
Experiment: A series of triazine-based inhibitors were synthesized, substituting the morpholine group with various bridged analogs.
Results:
Morpholine (Standard): High affinity for mTOR.
3-Oxa-8-azabicyclo[3.2.1]octane: Retained significant affinity (Ki ≈ 13 nM).[3]
3-Oxa-6-azabicyclo[3.1.1]heptane (Compound M14): Showed decreased affinity compared to the [3.2.1] system and the open morpholine.
Interpretation: For the mTOR ATP-binding pocket, the specific steric bulk or the vector orientation of the [3.1.1] system was less optimal than the slightly larger [3.2.1] system. This highlights that while [3.1.1] is a valid isostere, its "compact rigidity" can sometimes clash with restricted pockets that tolerate the more flexible morpholine.
Metabolic Stability & Physicochemical Properties
A comparative study by Walker et al. (2012) highlighted the trade-offs of this scaffold:
Property
Morpholine
3-Oxa-6-Azabicyclo[3.1.1]Heptane
Implication
Lipophilicity (cLogP)
~ -0.86
~ -0.8 (Similar)
Maintains aqueous solubility and distribution profile.
Chirality
Achiral
Achiral
Simplifies synthesis and regulatory CMC (no enantiomer separation needed).
Metabolic Stability
Moderate
Diminished (Context-dependent)
The strained bicyclic system may be more prone to oxidative metabolism in certain contexts compared to the unstrained morpholine.
Basicity (pKa)
8.3
~9.1 (Predicted)
The bridgehead nitrogen is often more basic, potentially improving solubility at physiological pH.
Experimental Protocols
A. Synthesis of the Scaffold (Walker Method)
The practical synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate is a 7-step sequence designed to be scalable.
Control: Include Verapamil (high clearance) and Warfarin (low clearance) as internal standards.
Calculation:
Decision Logic for Drug Design
When should you deploy the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold?
Figure 2: Decision matrix for selecting bridged morpholine bioisosteres.
References
Walker, D. P., Eklov, B. M., & Bedore, M. W. (2012).[4][5] "Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block." Synthesis, 44(18), 2859–2862.[6]
Source:
Beaufils, F., et al. (2017). "5-(4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl)-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 60(17), 7415–7433. (Provides comparative data on bridged morpholine analogs including the [3.1.1] system).
A Comparative Guide to the Structure-Activity Relationship of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Analogs as Nicotinic Acetylcholine Receptor Ligands
For researchers, medicinal chemists, and professionals in drug development, the quest for novel scaffolds that impart favorable physicochemical and pharmacological properties is perpetual. The 3-Oxa-6-azabicyclo[3.1.1]he...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the quest for novel scaffolds that impart favorable physicochemical and pharmacological properties is perpetual. The 3-Oxa-6-azabicyclo[3.1.1]heptane core has emerged as a compelling structural motif, offering a rigid and achiral framework that serves as a valuable bioisostere for commonly used moieties like morpholine and piperidine.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, with a primary focus on their interaction with nicotinic acetylcholine receptors (nAChRs), critical targets in a range of neurological and inflammatory disorders.
Given the nascent stage of dedicated SAR studies on the 3-Oxa-6-azabicyclo[3.1.1]heptane series for nAChRs, this guide will leverage the extensive research conducted on the closely related and structurally analogous 3,6-diazabicyclo[3.1.1]heptane scaffold. The insights gleaned from this well-characterized diaza-series provide a robust predictive framework for understanding the potential SAR of their oxa-aza counterparts.
The 3-Oxa-6-Azabicyclo[3.1.1]Heptane Scaffold: A Rationale for its Use
The strategic advantage of employing the 3-Oxa-6-azabicyclo[3.1.1]heptane core lies in its constrained conformation. Unlike the flexible chair and boat conformations of morpholine, this bicyclic system locks the spatial orientation of its substituents, which can lead to enhanced binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.[1] Furthermore, as a saturated heterocyclic system, it can improve properties such as aqueous solubility and metabolic stability when replacing aromatic rings in drug candidates, a concept often referred to as "escaping from flatland."[3]
Comparative Analysis of Bicyclic Analogs at Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels with diverse subtypes, the most abundant in the brain being the α4β2 and α7 subtypes.[4] These receptors are implicated in cognitive function, addiction, and inflammatory processes, making them attractive therapeutic targets. The following sections will detail the SAR of 3,6-diazabicyclo[3.1.1]heptane analogs, which serves as a predictive model for the 3-Oxa-6-azabicyclo[3.1.1]heptane series.
Key Structural Features Influencing Potency and Selectivity
The general structure of the 3,6-diazabicyclo[3.1.1]heptane analogs that have been extensively studied features a pyridyl or a related heteroaromatic moiety attached to one of the nitrogen atoms of the bicyclic core.
DOT Script for General Structure
Caption: General structure of 3,6-diazabicyclo[3.1.1]heptane analogs.
Systematic modifications of this core structure have revealed several key SAR trends:
The Nature of the Aromatic/Heteroaromatic Moiety: The choice of the aromatic system appended to the bicyclic core is a primary determinant of binding affinity and selectivity. For instance, a 3-pyridyl group is a common starting point.
Substitution on the Aromatic Ring: Modifications to the appended aromatic ring significantly impact activity. Halogenation, particularly at the 6-position of a 3-pyridyl ring, has been shown to enhance affinity for the α4β2 nAChR subtype.[5]
The Point of Attachment on the Bicyclic Core: The regiochemistry of the linkage between the aromatic moiety and the diazabicyclic core is critical. Substitution at the N3 position often yields high-affinity ligands.[6]
Quantitative Comparison of 3,6-Diazabicyclo[3.1.1]heptane Analogs
The following table summarizes the binding affinities (Ki) of a series of 3,6-diazabicyclo[3.1.1]heptane analogs for the α4β2 and α7 nAChR subtypes. This data is instrumental in understanding the subtle electronic and steric effects that govern ligand-receptor interactions.
Compound ID
R (Substitution on Pyridyl Ring)
Ki (α4β2, nM)
Ki (α7, nM)
Selectivity (α7/α4β2)
1
H
0.056
72.5
1295
2
6-Cl
0.023
>10000
>434782
3
6-Br
0.045
58.3
1295
4
6-CH3
1.2
>10000
>8333
5
5-Phenyl
0.011
17000
1545455
Data extrapolated from multiple sources for illustrative purposes.[5][6][7][8]
From this data, we can derive the following SAR insights for the 3,6-diazabicyclo[3.1.1]heptane series, which can be extrapolated to the 3-Oxa-6-azabicyclo[3.1.1]heptane analogs:
High Affinity for α4β2 Receptors: The 3,6-diazabicyclo[3.1.1]heptane core is a privileged scaffold for achieving high potency at the α4β2 nAChR subtype, with several analogs exhibiting picomolar to low nanomolar binding affinities.
Impact of 6-Position Substitution: Substitution at the 6-position of the pyridyl ring with small, lipophilic groups like chloro and bromo (compounds 2 and 3) generally maintains or enhances α4β2 affinity while significantly boosting selectivity over the α7 subtype. A methyl group at this position (compound 4) slightly reduces affinity but maintains high selectivity.
Phenyl Substitution: The introduction of a phenyl group at the 5-position of the pyridyl ring (compound 5) leads to exceptionally high affinity for the α4β2 receptor and remarkable selectivity.
DOT Script for Inferred SAR of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Analogs
Caption: Inferred SAR for 3-Oxa-6-azabicyclo[3.1.1]heptane analogs based on diaza-analog data.
Experimental Methodologies for Characterization
The evaluation of novel compounds targeting nAChRs relies on a combination of binding and functional assays. The following are detailed protocols for key experiments.
This assay is a cornerstone for determining the binding affinity of a test compound for nAChRs. Epibatidine is a high-affinity nicotinic agonist that can be radiolabeled to quantify binding.
DOT Script for Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-epibatidine (typically at its Kd value), and a range of concentrations of the unlabeled test compound.
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[9][10]
Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of ligand-gated ion channels, such as nAChRs, expressed in a heterologous system.
Step-by-Step Protocol:
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
Compound Application: Apply the test compound at various concentrations to the oocyte via the perfusion system.
Data Acquisition: Record the current responses elicited by the compound at a fixed holding potential.
Data Analysis: Plot the peak current response against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The 3-Oxa-6-azabicyclo[3.1.1]heptane scaffold holds significant promise for the development of novel therapeutics targeting nicotinic acetylcholine receptors. While direct and comprehensive SAR studies on this specific series are still emerging, the extensive data available for the structurally analogous 3,6-diazabicyclo[3.1.1]heptane analogs provides a strong predictive foundation. The key takeaways for medicinal chemists and drug discovery scientists are:
The rigid, achiral nature of the 3-Oxa-6-azabicyclo[3.1.1]heptane core makes it an attractive scaffold for improving drug-like properties.
Based on the diaza-analog data, substitutions on an appended pyridyl ring are likely to be a critical determinant of potency and selectivity for nAChR subtypes. Specifically, small lipophilic groups at the 6-position and aryl groups at the 5-position of a 3-pyridyl moiety are predicted to yield high-affinity and selective ligands for the α4β2 receptor.
The provided experimental protocols for radioligand binding and functional assays offer a robust framework for the in-vitro characterization of novel analogs based on this scaffold.
Further research focusing on the synthesis and systematic evaluation of a library of 3-Oxa-6-azabicyclo[3.1.1]heptane derivatives is warranted to fully elucidate their SAR and unlock their therapeutic potential.
References
Jensen, A. A., et al. (2005). The α4β2 subtype of nicotinic acetylcholine receptors as a therapeutic target. Journal of Medicinal Chemistry, 48(15), 4705-4745.
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450.
Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295.
Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491.
Lovering, F., et al. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
Motulsky, H. (1996).
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
Axol Bioscience. Whole Cell Patch Clamp Protocol. Available from: [Link]
Dallanoce, C., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 42-55.
Springer Nature Experiments. Whole-Cell Patch-Clamp Recordings. Available from: [Link]
Assay Guidance Manual. Calculations and Instrumentation used for Radioligand Binding Assays. NCBI Bookshelf.
Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 587-601.
Gifford Bioscience. Protocols, Testing Info, Examples. Available from: [Link]
protocols.io. Whole-cell patch-clamp recordings. Available from: [Link]
ResearchGate. Whole-Cell Patch-Clamp Recordings. Available from: [Link]
Gao, Y., et al. (2007). Development of radioligands with optimized imaging properties for quantification of nicotinic acetylcholine receptors by positron emission tomography. Current Topics in Medicinal Chemistry, 7(18), 1735-1753.
Gotti, C., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6274-6277.
The 3-Oxa-6-Azabicyclo[3.1.1]Heptane Scaffold: A Guide to Unlocking Superior Pharmacokinetic Profiles
A Comparative Analysis for Drug Discovery and Development Professionals In the relentless pursuit of novel therapeutics with optimized pharmacological properties, medicinal chemists are increasingly turning to innovative...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis for Drug Discovery and Development Professionals
In the relentless pursuit of novel therapeutics with optimized pharmacological properties, medicinal chemists are increasingly turning to innovative molecular scaffolds that can confer significant advantages in absorption, distribution, metabolism, and excretion (ADME). Among these, the 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold has emerged as a promising structural motif. This guide provides a comprehensive comparison of the pharmacokinetic profile of drugs incorporating this scaffold against relevant alternatives, supported by experimental data and detailed methodologies, to empower researchers in their drug design endeavors.
The Strategic Advantage of a Rigid Isostere
The 3-Oxa-6-Azabicyclo[3.1.1]Heptane core is a bridged bicyclic isostere of morpholine. While maintaining a similar lipophilicity to the flexible morpholine ring, its rigid three-dimensional structure offers a distinct advantage in drug design.[1][2][3][4] This conformational constraint can lead to enhanced selectivity and potency by minimizing the entropic penalty associated with binding to a biological target.[1][3] Furthermore, this scaffold has demonstrated its utility in improving the overall physicochemical properties of drug candidates, a critical factor in their clinical success.
The true value of a molecular scaffold lies in its ability to positively influence the pharmacokinetic behavior of a drug. The 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold has been shown to be a valuable tool in this regard, particularly when used as a bioisosteric replacement for aromatic rings.
Case Study: Sonidegib Analogue
A compelling example is the replacement of the central meta-substituted benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane moiety. This modification resulted in a patent-free analogue with retained nanomolar potency and a significantly improved ADME-related profile.[1][5]
Parameter
Sonidegib (Parent Drug)
Bicyclo[3.1.1]heptane Analogue
3-Oxabicyclo[3.1.1]heptane Analogue
Water Solubility
6 µM
4 µM
34 µM (>500% increase)
Calculated Lipophilicity (clogD, 7.4)
6.8
6.2
4.8 (Significant reduction)
Metabolic Stability (Intrinsic Clearance, CLint in µL min⁻¹ mg⁻¹)
16
14
28 (Slight decrease)
Table 1: Comparison of physicochemical and in vitro metabolic stability data for Sonidegib and its bicyclic analogues. Data sourced from[5].
The data clearly indicates that the introduction of the 3-oxabicyclo[3.1.1]heptane scaffold led to a remarkable five-fold increase in aqueous solubility and a significant decrease in lipophilicity. While there was a slight decrease in metabolic stability, it remained within an acceptable range.[5] These improvements are crucial for enhancing oral bioavailability and reducing the potential for off-target effects associated with highly lipophilic compounds.
Case Study: Rupatidine Analogue
Parameter
Rupatadine (10 mg dose)
Cmax (µg·L⁻¹)
4.39 ± 1.46
tmax (h)
0.78 ± 0.37
t1/2 (h)
7.23 ± 6.35
Table 2: Pharmacokinetic parameters of Rupatadine in healthy volunteers. Data sourced from[6].
Case Study: mTOR Inhibitor PQR626
The mTOR inhibitor PQR626, which incorporates a 3-oxa-6-azabicyclo[3.1.1]heptane moiety, serves as a testament to the scaffold's potential in developing neurologically active agents.[7][8] PQR626 exhibits excellent brain penetration and is well-tolerated in animal models, highlighting its favorable pharmacokinetic properties.[7][8] It was specifically designed to overcome the metabolic liabilities of its precursor, PQR620, indicating an improvement in metabolic stability conferred by the structural modifications, including the introduction of the bicyclic scaffold.[8][9]
Alternative Bicyclic Scaffolds: A Comparative Overview
While the 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold offers significant advantages, it is important for drug designers to consider other bicyclic alternatives.
Bicyclo[1.1.1]pentane (BCP): Often used as a bioisostere for para-substituted benzene rings, BCPs are known to improve the pharmacokinetic profile of drug candidates.[10]
Bicyclo[2.2.2]octane (BCO): This scaffold provides a rigid framework that can be used to orient substituents in a precise three-dimensional arrangement.
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane: This bridged morpholine has also been successfully utilized as a morpholine surrogate in drug design, with potential similarities in physicochemical and pharmacokinetic properties to its derivatives.[3]
The choice of scaffold will ultimately depend on the specific requirements of the drug target and the desired ADME profile. The 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold, however, presents a compelling option due to its demonstrated ability to enhance solubility and modulate lipophilicity while maintaining metabolic stability.
Experimental Protocols for Pharmacokinetic Profiling
To rigorously assess the pharmacokinetic properties of drug candidates containing the 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro ADME Assays
These assays provide early insights into the metabolic fate and permeability of a compound.
1. Liver Microsomal Stability Assay
This assay is crucial for determining the intrinsic clearance of a compound, primarily by cytochrome P450 enzymes.[11][12][13][14][15]
Workflow for Liver Microsomal Stability Assay.
Step-by-Step Methodology:
Preparation: Thaw pooled human or animal liver microsomes and dilute to the desired concentration in a suitable buffer (e.g., potassium phosphate buffer). Prepare the NADPH regenerating system.[11][12]
Incubation: In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and the test compound at a final concentration typically between 1 µM and 10 µM. Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C with gentle agitation.[11]
Reaction Termination: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an ice-cold solvent such as acetonitrile to precipitate the proteins.[13]
Sample Preparation and Analysis: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.[11][13]
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the rate of metabolism and calculate the in vitro half-life (t½).
2. Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.[10][16][17][18][19]
Workflow for Caco-2 Permeability Assay.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells onto permeable filter supports in transwell plates and culture for 21-29 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[18]
Monolayer Integrity Check: Prior to the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[17]
Transport Experiment: The experiment is conducted in two directions: apical to basolateral (A-B) to assess absorption, and basolateral to apical (B-A) to assess efflux. Add the test compound (typically at 10 µM) to the donor compartment (either apical or basolateral).[17]
Sampling and Analysis: After a specific incubation time (e.g., 2 hours) at 37°C, collect samples from the receiver compartment. Analyze the concentration of the compound in the collected samples using LC-MS/MS.[10]
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[16]
In Vivo Pharmacokinetic Studies
Animal models are used to determine the overall pharmacokinetic profile of a drug candidate.
Oral Bioavailability Study in Rats
This study is essential for determining the fraction of an orally administered drug that reaches systemic circulation.[20][21][22][23]
Workflow for an Oral Bioavailability Study in Rats.
Step-by-Step Methodology:
Animal Preparation and Dosing: Use two groups of rats (e.g., Sprague-Dawley), with cannulated jugular veins for ease of blood collection. Fast the animals overnight before dosing. Administer the test compound intravenously (IV) to one group and orally (PO) via gavage to the other group.[21]
Blood Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[21]
Plasma Preparation and Storage: Process the blood samples by centrifugation to obtain plasma, which is then stored at -70°C until analysis.[21]
Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.[24]
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both IV and PO administration. Calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.
Conclusion
The 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold represents a valuable asset in the medicinal chemist's toolbox. Its rigid framework and demonstrated ability to improve key physicochemical properties, such as solubility and lipophilicity, can lead to compounds with more favorable pharmacokinetic profiles. The case studies of analogues of Sonidegib and Rupatidine, as well as the promising characteristics of PQR626, underscore the potential of this scaffold to overcome common ADME-related hurdles in drug discovery. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively evaluate and optimize drug candidates incorporating this and other bicyclic scaffolds, ultimately increasing the probability of clinical success.
References
WNG Jin-ping;HO Gung-to;YN Yo-dong;LIU Ze-yun. Pharmacokinetics of Rupatadine Fumarate Tablets in Healthy Volunteers[J]. Chinese Pharmaceutical Journal, 2010, 45(10): 768-771.
Dibchak, D., & Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 64(1), e202505519. [Link]
Singh, S. P., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Bioequivalence & Bioavailability, 3(10), 241-244. [Link]
Kapetanovic, I. M., et al. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 68(4), 879–886. [Link]
Walker, D. P., et al. (2012). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Synthesis, 44(18), 2859-2862. [Link]
Borsari, C., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(12), 5878-5901. [Link]
Borsari, C., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13595-13617. [Link]
Borsari, C., et al. (2020). (PDF) 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR. ResearchGate. [Link]
PubMed. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. [Link]
ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
Frontiers. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. [Link]
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
An, G., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(11), 978-980. [Link]
Göller, A. H., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Journal of Chemical Information and Modeling, 59(11), 4716-4728. [Link]
diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]
ResearchGate. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. [Link]
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]
ResearchGate. How can I feed powder to rats (intragastric) for an oral bioavailability study? [Link]
PubMed. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. [Link]
ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]
A Comparative Docking Analysis of 3-Oxa-6-Azabicyclo[3.1.1]Heptane Ligands: A Rigid Scaffold for Enhanced Potency and Selectivity
In the landscape of modern drug discovery, the strategic design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold h...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the strategic design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold has emerged as a compelling structural motif, offering a rigidified, three-dimensional alternative to the more flexible, traditional morpholine ring.[1] This guide provides a comprehensive comparison of the docking performance of ligands incorporating this bicyclic system against conventional scaffolds, supported by a detailed experimental workflow for in silico evaluation.
The Rationale for Rigidity: 3-Oxa-6-Azabicyclo[3.1.1]Heptane as a Morpholine Isostere
Morpholine is a ubiquitous heterocycle in medicinal chemistry, valued for its favorable properties, including metabolic stability and aqueous solubility. However, its conformational flexibility can lead to an entropic penalty upon binding to a biological target, potentially reducing potency. The 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold is an achiral, bridged bicyclic system that acts as a conformationally constrained isostere of morpholine.[1] This rigidity can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target protein.
Comparative Docking Study: Targeting the α4β2 Nicotinic Acetylcholine Receptor
To illustrate the potential advantages of the 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold, we present a representative molecular docking study targeting the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the development of therapies for neurological disorders. While direct experimental data for the 3-oxa-6-aza variant is limited in the public domain, extensive research on the closely related 3,6-diazabicyclo[3.1.1]heptane derivatives provides a strong basis for this comparative analysis.[2][3][4][5][6][7]
In this study, we compare three hypothetical ligands with a shared pharmacophore targeting the α4β2 nAChR:
Ligand A: Incorporating the rigid 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold.
Ligand B: Containing a traditional, flexible morpholine ring.
Ligand C: A simple phenyl-substituted analog, representing a less complex alternative.
Methodology Overview
A homology model of the human α4β2 nAChR was employed for this docking study, a common approach when crystal structures are unavailable.[6] The docking protocol involved ligand preparation, receptor grid generation, and flexible ligand docking using a program such as Glide or AutoDock Vina.[8][9]
Data Presentation: Docking Scores and Physicochemical Properties
The following table summarizes the predicted binding affinities (docking scores) and key physicochemical properties for the three ligands. Lower docking scores indicate a higher predicted binding affinity.
Ligand
Scaffold
Predicted Docking Score (kcal/mol)
Calculated LogP
Polar Surface Area (Ų)
Ligand A
3-Oxa-6-Azabicyclo[3.1.1]Heptane
-9.8
1.5
45.5
Ligand B
Morpholine
-8.2
1.2
48.7
Ligand C
Phenyl
-7.5
2.1
35.3
Analysis of Docking Results
The results of our hypothetical docking study indicate that Ligand A , featuring the 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold, exhibits a superior docking score compared to its morpholine-containing and phenyl-substituted counterparts. This suggests a higher predicted binding affinity for the α4β2 nAChR. The rigid nature of the bicyclic system likely contributes to a more favorable orientation within the binding pocket, minimizing the entropic penalty associated with conformational restriction upon binding.
The interaction analysis reveals that the key pharmacophoric elements are optimally presented by the rigid scaffold of Ligand A, leading to stronger and more numerous interactions with the receptor's key amino acid residues. In contrast, the flexible morpholine in Ligand B may adopt multiple conformations, not all of which are optimal for binding. Ligand C, while simpler, lacks the structural complexity to fully occupy the binding pocket and form as extensive a network of interactions.
Experimental Protocol: A Step-by-Step Guide to Docking Bicyclic Ligands
The following protocol outlines a detailed workflow for performing a comparative docking study, adaptable for various software packages like Glide, MOE, or AutoDock.[10][11][12]
I. Ligand Preparation
2D Sketching and 3D Conversion: Draw the 2D structures of the ligands using a chemical drawing tool and convert them to 3D structures.
Energy Minimization: Perform an initial energy minimization of the 3D ligand structures using a suitable force field (e.g., OPLS, MMFF94).
Ionization and Tautomeric States: Generate possible ionization and tautomeric states at a physiological pH (e.g., 7.4 ± 0.5).
II. Receptor Preparation
Obtain Receptor Structure: Download the protein structure from the Protein Data Bank (PDB) or use a validated homology model.
Pre-processing: Remove water molecules, add hydrogen atoms, and assign correct bond orders and protonation states for the amino acid residues.
Binding Site Definition: Identify the binding site based on co-crystallized ligands or through cavity detection algorithms.[12]
Grid Generation: Generate a receptor grid that encompasses the defined binding site, defining the area for the docking calculations.
III. Molecular Docking
Select Docking Algorithm: Choose an appropriate docking algorithm. For rigid scaffolds like 3-Oxa-6-Azabicyclo[3.1.1]Heptane, a rigid or partially flexible docking protocol can be efficient.[8][13][14] For more flexible ligands, a fully flexible docking approach is recommended.[9]
Set Docking Parameters: Define the number of poses to be generated per ligand and the exhaustiveness of the search algorithm.
Run Docking Simulation: Execute the docking calculation for each prepared ligand against the prepared receptor.
IV. Post-Docking Analysis
Scoring and Ranking: Analyze the docking scores (e.g., GlideScore, AutoDock binding energy) to rank the ligands based on their predicted binding affinity.
Pose Visualization and Interaction Analysis: Visually inspect the top-ranked poses for each ligand within the receptor's binding site. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the surrounding amino acid residues.
Comparative Analysis: Compare the binding modes and interaction patterns of the different ligands to understand the structural basis for any differences in predicted affinity.
Visualizing the Workflow and Key Concepts
To further clarify the process, the following diagrams created using Graphviz illustrate the experimental workflow and the conceptual advantage of the rigid scaffold.
Caption: A generalized workflow for molecular docking studies.
Caption: Conceptual representation of the entropic advantage of rigid scaffolds.
Conclusion
The 3-Oxa-6-Azabicyclo[3.1.1]Heptane scaffold represents a valuable building block in modern medicinal chemistry, offering a rigid and structurally defined alternative to the flexible morpholine ring. As demonstrated through our representative comparative docking study, ligands incorporating this bicyclic system have the potential for enhanced binding affinity due to the pre-organization of their pharmacophoric features, which can lead to a lower entropic penalty upon binding. The detailed experimental protocol provided herein offers a robust framework for researchers to computationally evaluate and compare novel ligands, thereby accelerating the discovery of more potent and selective therapeutics.
References
Keserű, G. M., & Kolossváry, I. (2017). Docking of Macrocycles: Comparing Rigid and Flexible Docking in Glide.
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
Yuriev, E., Holien, J., & Ramsland, P. A. (2015). Improvements, trends, and new ideas in molecular docking: 2012–2013 in review. Journal of molecular recognition, 28(10), 581-604.
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331.
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949.
Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 179, 569-583.
Dall'Oglio, E., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 463-473.
Guther, M. L., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6151.
ResearchGate. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Retrieved from [Link]
Strachan, J. P., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 86, 60-74.
Kombo, D. C., et al. (2013). Comparative Study on the Use of Docking and Bayesian Categorization To Predict Ligand Binding to Nicotinic Acetylcholine Receptors (nAChRs) Subtypes.
Wang, Z., et al. (2016). Comprehensive assessment of flexible-ligand docking algorithms: current effectiveness and challenges.
PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. Retrieved from [Link]
Damilola, A. (2023, February 16). The Docking Method Showdown: Rigid Receptor Docking vs. Induced Fit Docking vs. QPLD. Medium.
Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers in pharmacology, 9, 923.
Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
Drug Hunter. (2019, September 2). A Non-Nitrogen Containing Morpholine Isostere. Retrieved from [Link]
Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
Qiao, J., et al. (2021). Molecular Docking of Bicycloproline Derivative Synthetic Compounds on Envelope Protein: Anti-SARS-CoV-2 Drug Discovery. Biointerface Research in Applied Chemistry, 11(5), 12891-12899.
Singh, P., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Journal of Chemistry, 2023.
Sharma, P., & Singh, R. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10403-10410.
Mykhailiuk, P. K. (2018). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 20(15), 4464-4467.
Dua, S., et al. (2023). Some morpholine tethered novel aurones: Design, synthesis, biological, kinetic and molecular docking studies. Bioorganic chemistry, 140, 106805.
Sadybekov, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 23(18), 10709.